molecular formula C11H13IN4O3 B176580 5-Iodo-2'-deoxytubercidin CAS No. 166247-63-8

5-Iodo-2'-deoxytubercidin

Cat. No.: B176580
CAS No.: 166247-63-8
M. Wt: 376.15 g/mol
InChI Key: LIIIRHQRQZIIRT-XLPZGREQSA-N
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Description

5-Iodo-2’-deoxytubercidin is a derivative of 7-Iodo-7-deazadenine designed to be incorporated into DNA by primers extension by using Vent(exo-) polymerase. Possesses photophysical properties.

Properties

IUPAC Name

(2R,3S,5R)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN4O3/c12-5-2-16(8-1-6(18)7(3-17)19-8)11-9(5)10(13)14-4-15-11/h2,4,6-8,17-18H,1,3H2,(H2,13,14,15)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIIRHQRQZIIRT-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)I)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)I)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: 5-Iodotubercidin (5-IT) as a Potent Adenosine Kinase Inhibitor

[1]

Executive Summary & Mechanism of Action

5-Iodotubercidin (5-IT) is a pyrrolo[2,3-d]pyrimidine nucleoside analog (7-deazaadenosine class) where the iodine atom at position 5 (corresponding to position 7 of the purine ring) and the 7-deaza modification confer resistance to adenosine deaminase (ADA) and high affinity for adenosine kinase (ADK).[1]

Core Mechanism[1]
  • Target: Adenosine Kinase (ADK) [EC 2.7.1.20].[1]

  • Binding Mode: 5-IT acts as an adenosine mimic . It competitively inhibits the phosphorylation of endogenous adenosine to AMP.[1] By blocking this salvage pathway—which is the primary route of adenosine clearance under physiological conditions—5-IT drastically elevates intracellular and extracellular adenosine levels.[1]

  • Downstream Effect: The accumulation of adenosine activates P1 purinergic receptors (

    
    ), leading to potent anticonvulsant, analgesic, and anti-inflammatory effects.[1]
    
Pharmacological Profile
ParameterValue / Characteristic
Primary Target Adenosine Kinase (ADK)
Potency (IC₅₀) 26 nM (Human/Rat ADK)
Binding Type Competitive (vs Adenosine); ATP-mimetic properties cited in some contexts
ADA Resistance High (due to 7-deaza structure)
Off-Target Hits CK1 (0.4 µM), Insulin Receptor TK (3.5 µM), CK2 (10.9 µM), PKC (27.7 µM)
Solubility DMSO (>10 mM); Ethanol (Low); Water (Poor)

Chemical Structure & Stability[1]

Understanding the structural difference is vital for assay selection.[1]

  • 5-Iodotubercidin (The Inhibitor): Contains a Ribose sugar (

    
     and 
    
    
    ).[1] Required for ADK recognition.[1][2]
  • 5-Iodo-2'-deoxytubercidin (The DNA Label): Contains a 2'-Deoxyribose sugar.[1] Recognized by Deoxycytidine Kinase (dCK) and DNA Polymerases, not ADK.[1]

Stability & Storage[3]
  • Powder: Store at -20°C, desicated. Stable for >2 years.[1][3]

  • Stock Solution (DMSO): Stable at -20°C for 3–6 months. Avoid repeated freeze-thaw cycles.[1]

  • Light Sensitivity: Iodinated nucleosides are photosensitive.[1] Protect from light during handling to prevent deiodination.[1]

Pathway Visualization: Purine Salvage & Inhibition

The following diagram illustrates the precise intervention point of 5-Iodotubercidin within the purine salvage pathway and its distinction from the deoxy-analog pathway.

PurineSalvageAdenosineAdenosine(Extracellular/Intracellular)InosineInosineAdenosine->InosineADAAMPAMP(Adenosine Monophosphate)Adenosine->AMPPhosphorylationADKAdenosine Kinase(ADK)Adenosine->ADKReceptorsP1 Receptors(A1, A2A, A3)Signal TransductionAdenosine->ReceptorsAccumulationActivatesADK->AMPADAAdenosine Deaminase(ADA)Inhibitor5-Iodotubercidin(5-IT)Inhibitor->ADKInhibits (IC50 26nM)DeoxyAdenosine2'-DeoxyadenosineDNA_PolDNA PolymerasesDeoxyAdenosine->DNA_PolDeoxyInhibitor5-Iodo-2'-deoxytubercidinDeoxyInhibitor->DNA_PolSubstrate/Inhibitor

Caption: 5-Iodotubercidin blocks ADK-mediated phosphorylation of Adenosine to AMP, causing Adenosine accumulation and receptor activation.[1] The deoxy-analog (right, gray) operates on DNA pathways.[1]

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create a stable, precipitation-free stock for biological assays.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid water or ethanol for high-concentration stocks.[1]

  • Calculation:

    • MW of 5-Iodotubercidin = 392.15 g/mol .[1][4]

    • Target Concentration: 10 mM.

    • Weigh 3.92 mg of 5-IT powder.[1]

    • Dissolve in 1.0 mL of DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath for 5 minutes at room temperature.

  • Aliquot: Dispense into light-protective (amber) tubes (20–50 µL aliquots) to minimize freeze-thaw cycles.

  • Storage: Store at -20°C.

Protocol B: In Vitro Adenosine Kinase Inhibition Assay (Coupled)

Objective: Determine IC₅₀ of 5-IT against purified recombinant Human ADK.[1] Principle: ADK converts Inosine (surrogate substrate) + ATP → IMP + ADP.[1] IMP is oxidized by IMP Dehydrogenase (IMPDH) to XMP, reducing NAD+ to NADH (measured at 340 nm).[1]

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM DTT.[1]

  • Substrates: 100 µM ATP, 50 µM Inosine.[1]

  • Enzymes: Recombinant hADK (5 nM), IMPDH (excess, 0.1 U/mL).[1]

  • Cofactor: 500 µM NAD+.[1]

Workflow:

  • Plate Prep: Add 5 µL of 5-IT (serial dilutions in 10% DMSO/Buffer) to a 96-well UV-transparent plate.

  • Master Mix: Prepare a mix of Buffer, ATP, NAD+, and IMPDH.[1] Add 40 µL to each well.

  • Enzyme Addition: Add 5 µL of hADK to initiate the pre-incubation (10 min at 25°C).

  • Start Reaction: Add 50 µL of Inosine substrate solution.

  • Detection: Monitor Absorbance at 340 nm (A340) kinetically for 20 minutes at 25°C.

  • Analysis: Calculate slope (rate) for each concentration. Plot % Activity vs. Log[Inhibitor] to derive IC₅₀.[1]

    • Validation Criteria: Z' factor > 0.5; Reference inhibitor (e.g., ABT-702) IC₅₀ check.[1]

Protocol C: Cell-Based Adenosine Accumulation Assay

Objective: Validate functional ADK inhibition in live cells (e.g., Astrocytes or HEK293).

  • Seeding: Seed cells (10,000/well) in 96-well plates; incubate 24h.

  • Treatment: Replace media with serum-free media containing 5-IT (0.1 nM – 10 µM) for 30 minutes.

  • Challenge: Add [³H]-Adenosine (or fluorescent adenosine analog) for 10 minutes.

  • Termination: Wash cells 3x with ice-cold PBS containing 10 µM Dipyridamole (blocks ENT transporter efflux).

  • Lysis: Lyse cells with 0.1 M NaOH.

  • Measurement: Measure intracellular radioactivity (Liquid Scintillation).

    • Result: 5-IT should reduce intracellular [³H]-Adenosine accumulation (by blocking the "metabolic trap" of phosphorylation to AMP) and increase extracellular levels.[1]

Comparative Data Summary

CompoundTargetIC₅₀ (nM)Primary Application
5-Iodotubercidin Adenosine Kinase 26 Seizure/Pain Research, Kinase Profiling
ABT-702Adenosine Kinase1.7High-selectivity reference inhibitor
5'-Amino-5'-deoxy-5-ITAdenosine Kinase0.6Ultra-potent analog (Research grade)
5-Iodo-2'-deoxyuridineDNA PolymeraseN/A*Antiviral, Radiosensitizer

*Not a potent ADK inhibitor; IC₅₀ > 10 µM or inactive.

References

  • Ugarkar, B. G., et al. (2000).[1][4][5] Adenosine Kinase Inhibitors. 2. Synthesis, Enzyme Inhibition, and Antiseizure Activity of Diaryltubercidin Analogues.[1] Journal of Medicinal Chemistry, 43(15), 2883–2893.[1][4] Link

  • Wiesner, J. B., et al. (1999).[1] Adenosine kinase inhibitors as a novel approach to anticonvulsant therapy.[1] Trends in Pharmacological Sciences, 20(3), 111-118.[1] Link

  • Boison, D. (2013).[1] Adenosine Kinase: Exploitation for Therapeutic Gain. Pharmacological Reviews, 65(3), 906–943.[1] Link

  • Zhang, X., et al. (2013).[1][6] Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential.[1][6][7] PLoS ONE, 8(5), e62527.[1][6] Link

  • Parkinson, F. E., et al. (1996).[1][3] Inhibitory effects of iodotubercidin on adenosine kinase activity and nucleoside transport in DDT1 MF-2 smooth muscle cells.[1][8] Journal of Pharmacology and Experimental Therapeutics, 277(3), 1397–1403.[1] Link

Technical Guide: Synthesis and Discovery of Novel 5-Iodotubercidin Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

5-Iodotubercidin (5-IT) represents a privileged scaffold in nucleoside medicinal chemistry. Structurally defined as a 7-deazapurine nucleoside, it functions as a potent, nanomolar inhibitor of Adenosine Kinase (AK) (IC₅₀ ~ 26 nM). By blocking the phosphorylation of adenosine to AMP, 5-IT elevates extracellular adenosine levels, triggering beneficial downstream signaling via A1 and A2A receptors.

While historically studied for anticonvulsant and cardioprotective properties, recent high-impact screenings have repositioned 5-IT and its analogues as critical leads for antiviral therapeutics (specifically SARS-CoV-2 RdRp inhibition) and oncology (genotoxic mechanisms in p53-null tumors).

This guide provides a blueprint for the synthesis, structural diversification, and validation of novel 5-IT analogues, moving beyond the parent compound to next-generation derivatives with improved selectivity and pharmacokinetic profiles.

Part 2: Mechanism of Action & Signaling Architecture

To design effective analogues, one must understand the dual-mechanism of 5-IT. Unlike simple competitive inhibitors, 5-IT acts as both a metabolic regulator and a molecular imposter.

  • Adenosine Kinase Inhibition: 5-IT binds to the AK active site, preventing the salvage of adenosine. This leads to a surge in local adenosine, which acts as an endogenous anticonvulsant and anti-inflammatory agent.

  • Nucleic Acid Incorporation: In proliferative cells (cancer/viral replication), 5-IT can be triphosphorylated and incorporated into DNA/RNA, causing chain termination or template lethality.

Visualization: The Adenosine Salvage & Inhibition Pathway

AdenosinePathway Adenosine Adenosine (Extracellular) Transporter Nucleoside Transporter Adenosine->Transporter Signaling A1/A2A Receptor Activation Adenosine->Signaling Accumulation effects Adenosine_Intra Adenosine (Intracellular) Transporter->Adenosine_Intra AK Adenosine Kinase (Target Enzyme) Adenosine_Intra->AK Substrate AMP AMP AK->AMP Phosphorylation FiveIT 5-Iodotubercidin (Inhibitor) FiveIT->AK Inhibition (IC50 ~26nM)

Caption: Mechanistic blockade of Adenosine Kinase by 5-Iodotubercidin, leading to intracellular adenosine accumulation and downstream receptor signaling.[1][2][3]

Part 3: Chemical Synthesis Protocols

The synthesis of 5-IT analogues relies on two primary strategies: Direct Electrophilic Halogenation of the tubercidin scaffold and Pd-Catalyzed Cross-Coupling for C5 diversification.

Protocol A: Regioselective Synthesis of 5-Iodotubercidin

Rationale: This protocol utilizes the electron-rich nature of the pyrrolo[2,3-d]pyrimidine ring (specifically C5) for electrophilic aromatic substitution. It is the most efficient route to the parent scaffold.

Reagents:

  • Tubercidin (7-deazaadenosine)

  • N-Iodosuccinimide (NIS)

  • DMF (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve Tubercidin (1.0 eq) in anhydrous DMF (0.1 M concentration) under an argon atmosphere.

  • Addition: Cool the solution to 0°C. Add N-Iodosuccinimide (NIS) (1.2 eq) portion-wise over 15 minutes. Critical: Protect from light to prevent radical side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (10% MeOH in DCM). The product (5-IT) will appear as a less polar spot compared to Tubercidin.

  • Quench: Dilute with EtOAc and wash with saturated aqueous Na₂S₂O₃ (to remove excess iodine) followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-10% MeOH/DCM).

  • Validation: ¹H NMR should show the disappearance of the C5-proton signal (typically a doublet ~6.3 ppm in the parent) and retention of the C6-proton singlet.

Protocol B: C5-Diversification via Suzuki-Miyaura Coupling

Rationale: The iodine at C5 serves as an excellent handle for Palladium-catalyzed cross-coupling, allowing the introduction of aryl, heteroaryl, or vinyl groups to explore the hydrophobic pocket of the AK active site.

Reagents:

  • 5-Iodotubercidin (from Protocol A)[1][4][5]

  • Boronic Acid/Ester (R-B(OH)₂)

  • Pd(dppf)Cl₂[6]·DCM (Catalyst)

  • Na₂CO₃ (2M aqueous)

  • 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Setup: In a microwave vial, combine 5-Iodotubercidin (1.0 eq), Boronic Acid (1.5 eq), and Na₂CO₃ (3.0 eq).

  • Solvent & Degassing: Add Dioxane/Water (4:1, 0.05 M). Sparge with Argon for 10 minutes to remove O₂. Critical: Oxygen poisons the Pd catalyst and promotes homocoupling.

  • Catalyst Addition: Add Pd(dppf)Cl₂[6]·DCM (0.05 eq). Seal the vial immediately.

  • Reaction: Heat to 80–100°C for 2–4 hours (or 120°C for 30 min in microwave).

  • Workup: Filter through a Celite pad, washing with MeOH. Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile gradient) to isolate the C5-analogue.

Visualization: Synthetic Pathway[6]

SynthesisRoute Tubercidin Tubercidin (Start) FiveIT 5-Iodotubercidin (Core Scaffold) Tubercidin->FiveIT Electrophilic Iodination NIS Reagent: NIS Solvent: DMF NIS->FiveIT Analogue1 C5-Aryl Analogue (Hydrophobic Pocket) FiveIT->Analogue1 Cross-Coupling Analogue2 C5-Alkynyl Analogue (Rigid Linker) FiveIT->Analogue2 Cross-Coupling Suzuki Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 Suzuki->Analogue1 Sonogashira Sonogashira Coupling Pd(PPh3)4, CuI, Alkyne Sonogashira->Analogue2

Caption: Divergent synthesis of 5-IT analogues starting from Tubercidin, utilizing C5-iodine as a reactive handle.

Part 4: Structure-Activity Relationship (SAR) & Library Design

To optimize the scaffold, modifications should be targeted based on the binding mode within Adenosine Kinase.

PositionModification StrategySAR Insight
C5 (Base) Halogens (I, Br), Aryl, HeteroarylCritical Determinant. Iodine fills a hydrophobic pocket. Bulky aryl groups can improve selectivity but may reduce potency if too large.
C4 (Exocyclic N) -NH₂, -NHMe, -OHThe free amine is essential for H-bonding with the enzyme backbone. Alkylation generally reduces activity.
C7 (Deaza) C-H, C-HalogenThe C7-H is characteristic of the tubercidin scaffold. Substitution here is difficult but affects electronic properties of the ring.
5' (Sugar) -OH, -NH₂, -H (Deoxy)High Impact. 5'-amino-5'-deoxy analogues often show picomolar potency (e.g., IC₅₀ < 1 nM) by mimicking the transition state or improving electrostatic interactions.
2'/3' (Sugar) -OH, -F, -HRemoval of hydroxyls (deoxy) generally reduces solubility and potency, but 2'-F can improve metabolic stability against nucleases.

Lead Optimization Recommendation: Prioritize the synthesis of 5'-amino-5'-deoxy-5-iodotubercidin . This combines the C5-iodine potency driver with the 5'-amino kinase-recognition motif.

Part 5: Biological Validation Protocols

Every synthesized analogue must undergo a standardized validation loop.

Adenosine Kinase (AK) Inhibition Assay

Objective: Determine IC₅₀ values.[1][2]

  • Method: Radiometric assay measuring the conversion of [³H]-Adenosine to [³H]-AMP.

  • Protocol: Incubate recombinant human AK with [³H]-Adenosine (1 µM) and varying concentrations of the analogue. Stop reaction with EDTA. Separate AMP from Adenosine using DEAE-cellulose filter papers. Count radioactivity.

  • Control: Use 5-Iodotubercidin (IC₅₀ = 26 nM) as the positive control.[1]

Cytotoxicity Screening (MTT/CellTiter-Glo)

Objective: Assess therapeutic window (Selectivity Index).

  • Cell Lines: HCT-116 (Colon Cancer), Vero E6 (Viral host), and primary hepatocytes (Toxicity control).

  • Threshold: A viable drug candidate should have a Selectivity Index (CC₅₀/IC₅₀) > 10.

References

  • Zhang, X., et al. (2013).[1] "Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential." PLOS ONE. Link

  • Ugarkar, B. G., et al. (2000). "Adenosine Kinase Inhibitors. 1. Synthesis, Enzyme Inhibition, and Antiseizure Activity of 5-Iodotubercidin Analogues."[2] Journal of Medicinal Chemistry. Link

  • Sun, Y., et al. (2022). "5-Iodotubercidin inhibits SARS-CoV-2 RNA synthesis."[7] Antiviral Research. Link

  • Wiesner, K., et al. (1999). "Structure-Activity Relationships of Novel Adenosine Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Seela, F., & Ming, X. (2007). "7-Deazapurine Glycosides: Synthesis and Properties." Current Protocols in Nucleic Acid Chemistry. Link

Sources

The role of 5-Iodotubercidin in modulating NFκB signaling pathways

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Role of 5-Iodotubercidin in Modulating NFκB Signaling Pathways Content Type: Technical Whitepaper / Experimental Guide Audience: Senior Researchers, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Dual-Modality of 5-Iodotubercidin

5-Iodotubercidin (5-ITu) is frequently mischaracterized solely as an Adenosine Kinase (AK) inhibitor. While it remains the gold standard for AK inhibition (


 nM), its utility in NFκB signaling extends far beyond purinergic metabolism.

For the senior scientist, 5-ITu represents a bimodal molecular probe :

  • At Nanomolar Concentrations (<50 nM): It functions as a highly specific AK inhibitor, modulating NFκB indirectly via adenosine receptor signaling (A2A/A2B) and the accumulation of extracellular adenosine.

  • At Micromolar Concentrations (>1 µM): It acts as a pleiotropic kinase inhibitor—specifically targeting the IKK complex and Haspin —thereby directly suppressing the NFκB survival checkpoint and sensitizing cells to RIPK1-dependent necroptosis.

This guide dissects these distinct mechanisms, providing validated protocols to utilize 5-ITu as a switch for controlling cell fate decisions between survival (NFκB-driven) and programmed necrosis.

Molecular Profile & Kinase Selectivity

To use 5-ITu effectively, one must understand its "off-target" profile, which becomes the primary mechanism of action in NFκB blockade.

TargetIC50 / KiPhysiological Consequence
Adenosine Kinase (AK) 26 nM Increases intracellular/extracellular adenosine; indirect NFκB modulation.
Haspin (GSG2) ~9 nM Histone H3T3 phosphorylation blockade; affects mitosis.
CK1 (Casein Kinase 1) 0.4 µM Wnt/β-catenin pathway modulation.
IKK Complex ~1 - 5 µM *Direct suppression of IκBα re-synthesis; blocks NFκB survival signals.
ERK2 Variable Downstream MAPK suppression.

Note: While direct cell-free IC50 for IKK varies by isoform, cellular assays confirm functional suppression of IKK signaling at 2-5 µM.

Mechanistic Deep Dive: The NFκB / Necroptosis Switch

The most potent application of 5-ITu in immunology and oncology is its ability to dismantle the NFκB-driven survival checkpoint during TNFα signaling.

The Biological Logic

Normally, TNFα stimulation recruits RIPK1. To prevent cell death, the IKK complex (IKKα/β) phosphorylates IκBα, leading to its degradation and the nuclear translocation of NFκB (p65/p50). NFκB then drives the transcription of survival genes (e.g., cFLIP, IκBα re-synthesis) that inhibit the lethal formation of the RIPK1/RIPK3 necrosome.

5-ITu disrupts this failsafe:

  • Inhibition of IKK: 5-ITu blocks the signaling required for IκBα re-synthesis.

  • Loss of Survival Signals: Without NFκB-driven cFLIP expression, the checkpoint on RIPK1 is lifted.

  • Necroptosis Induction: RIPK1 autophosphorylates (S166), recruits RIPK3 and MLKL, and drives necrotic cell death.

Pathway Visualization

NFkB_Modulation cluster_Survival Canonical Survival Pathway cluster_Death Necroptosis Pathway TNF TNFα Stimulation TNFR1 TNFR1 Complex TNF->TNFR1 RIPK1 RIPK1 (Ubiquitinated) TNFR1->RIPK1 IKK IKK Complex (IKKα/β/NEMO) RIPK1->IKK Canonical Activation RIPK1_P RIPK1-P (S166) Active RIPK1->RIPK1_P If NFκB blocked IkBa_Deg IκBα Degradation IKK->IkBa_Deg NFkB NFκB (p65/p50) Nuclear Translocation IkBa_Deg->NFkB SurvivalGenes Survival Genes (cFLIP, IκBα) NFkB->SurvivalGenes SurvivalGenes->RIPK1_P Inhibits Necrosome Necrosome (RIPK1/RIPK3/MLKL) RIPK1_P->Necrosome Death Necroptosis (Cell Death) Necrosome->Death ITu 5-Iodotubercidin (High Dose: 2-5 µM) ITu->IKK  Blocks Signaling

Caption: 5-ITu acts as a molecular switch (blue hexagon), blocking IKK signaling. This prevents NFκB-mediated survival gene expression, allowing RIPK1 to transition from a survival scaffold to a lethal necroptosis driver.

Validated Experimental Protocols

A. Preparation & Handling
  • Solubility: 5-ITu is hydrophobic.

    • Stock Solution: Dissolve in 100% DMSO to 10 mM or 50 mM. (Solubility limit ~100 mg/mL).[1]

    • Storage: Aliquot and store at -20°C. Stable for >6 months. Avoid freeze-thaw cycles.

    • Working Solution: Dilute directly into pre-warmed culture media. Ensure final DMSO concentration is <0.5%.

B. Protocol: Sensitizing Cells to TNFα-Induced Necroptosis

Objective: To demonstrate 5-ITu's ability to block NFκB survival signals and induce cell death in resistant lines (e.g., MEFs, HT-29).

Reagents:

  • Recombinant Human/Mouse TNFα.

  • 5-Iodotubercidin (Stock: 10 mM).

  • zVAD-fmk (Pan-caspase inhibitor, optional control to prove necroptosis vs apoptosis).

  • Necrostatin-1s (RIPK1 inhibitor, negative control).

Workflow:

  • Seeding: Plate cells (e.g., L929 or MEFs) at 70% confluence in 6-well plates.

  • Pre-treatment (Critical):

    • Treat cells with 5-ITu (2.0 µM) for 30 minutes prior to cytokine stimulation.

    • Control A: DMSO Vehicle.[1]

    • Control B: 5-ITu + Necrostatin-1s (10 µM) – This confirms death is RIPK1-dependent.

  • Stimulation:

    • Add TNFα (20 ng/mL) directly to the media containing 5-ITu.

  • Incubation:

    • Incubate for 4 – 6 hours (Western Blot readout) or 18 – 24 hours (Viability readout).

  • Readouts:

    • Western Blot: Lysate collection at 4 hours.

      • Target 1:IκBα (Look for lack of re-synthesis in 5-ITu samples vs Control).

      • Target 2:p-RIPK1 (S166) (Look for strong induction in 5-ITu samples).

    • Cell Viability: ATP-based assay (CellTiter-Glo) or PI staining. 5-ITu + TNFα should induce >80% cell death, reversible by Necrostatin-1s.

C. Protocol: Adenosine Kinase Inhibition (Low Dose)

Objective: To study purinergic signaling without broad kinase off-target effects.

  • Concentration: Use 50 nM - 100 nM 5-ITu.

  • Incubation: 1 hour pre-incubation.

  • Validation: Measure extracellular adenosine levels via HPLC or use an adenosine sensor. Do not expect robust RIPK1/NFκB blockade at this concentration.

Data Summary & Troubleshooting

ObservationInterpretationCorrective Action
No cell death with 5-ITu + TNFα Cell line may be RIPK3 null (e.g., HeLa, HEK293).Confirm RIPK3 expression by Western Blot.
Death is not rescued by Nec-1s Death might be Apoptosis (Caspase-8 driven).Add zVAD-fmk (20 µM) to the cocktail.
High toxicity with 5-ITu alone Off-target inhibition of essential kinases (e.g., CDK1, Haspin) over prolonged periods.Limit exposure time to <24h or titrate dose down to 1 µM.
IκBα levels remain high 5-ITu concentration too low to inhibit IKK.Increase 5-ITu to 2-5 µM.

References

  • Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential. Source: PLOS ONE (2013).[2] URL:[Link][2]

  • 5-Iodotubercidin sensitizes cells to RIPK1-dependent necroptosis by interfering with NFκB signaling. Source:[3] Cell Death & Disease / NIH PMC (2023). URL:[Link]

  • 5-Iodotubercidin Is a Potent Haspin Inhibitor. Source:[4][5][6][7] Chemistry & Biology (2011). URL:[Link]

  • Adenosine kinase inhibitors: Synthesis, enzyme inhibition, and antiseizure activity. Source: Journal of Medicinal Chemistry (2005). URL:[Link]

  • Protocol to conduct equilibrium solubility experiments (WHO Technical Report). Source: World Health Organization. URL:[Link]

Sources

Technical Guide: Utilizing 5-Iodo-2'-deoxytubercidin as a Molecular Probe in Viral Replication Studies

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utilization of 5-Iodo-2'-deoxytubercidin (chemically known as 7-iodo-7-deaza-2'-deoxyadenosine ) in viral replication research.

Note on Nomenclature: This guide rigorously distinguishes between 5-Iodo-2'-deoxytubercidin (the DNA-compatible scaffold discussed here) and 5-Iodotubercidin (5-Itu) , a ribose-containing Adenosine Kinase inhibitor used in metabolic studies.

Executive Summary

5-Iodo-2'-deoxytubercidin (7-iodo-7-deaza-2'-deoxyadenosine) is a specialized nucleoside analog serving as a high-fidelity molecular scaffold in virology. Unlike traditional antivirals that act as obligate chain terminators, this compound is primarily utilized as a functionalizable precursor for creating labeled DNA probes and studying viral polymerase kinetics. Its unique 7-deaza structure eliminates Hoogsteen hydrogen bonding, reducing secondary structure artifacts in GC-rich viral genomes (e.g., Herpesviridae), while the iodine atom at the 7-position provides a reactive handle for attaching fluorophores, electrochemical tags, or affinity ligands without disrupting Watson-Crick base pairing.

Molecular Profile & Mechanism

Chemical Identity
  • IUPAC Name: (2R,3S,5R)-5-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol

  • Common Synonyms: 7-Iodo-7-deaza-2'-deoxyadenosine; 5-Iodo-2'-deoxytubercidin.

  • CAS Number: 166247-63-8

  • Molecular Weight: 392.15 g/mol

Mechanism of Action in Research

The utility of 5-Iodo-2'-deoxytubercidin relies on two structural features:

  • 7-Deaza Modification: The replacement of Nitrogen-7 with Carbon prevents the formation of Hoogsteen hydrogen bonds. This destabilizes G-quadruplexes and stable hairpins often found in viral promoters, facilitating the replication and sequencing of difficult viral templates.

  • 5-Iodo Functionalization: The iodine atom is sterically located in the major groove of the DNA helix when incorporated. It is non-perturbing to the polymerase active site, allowing the triphosphate form (5-I-7-deaza-dATP) to be accepted as a substrate by various viral DNA polymerases (e.g., Vaccinia, HSV, and thermophilic variants).

Functionalization Workflow

The iodine "handle" allows for Sonogashira cross-coupling , enabling the attachment of bulky groups (fluorophores, ferrocene) before enzymatic incorporation.

MOA_Workflow Scaffold 5-Iodo-2'-deoxytubercidin (Scaffold) Coupling Pd-Catalyzed Cross-Coupling Scaffold->Coupling + Alkyne Label Probe Functionalized Nucleoside (Fluorescent/Redox) Coupling->Probe Triphosphate Enzymatic Phosphorylation (to dNTP) Probe->Triphosphate Kinase/Chemical Incorp Viral Polymerase Incorporation Triphosphate->Incorp + Template Readout Viral DNA Analysis (Kinetics/Localization) Incorp->Readout

Figure 1: The functionalization workflow transforming the inert scaffold into an active viral probe.

Applications in Viral Replication

Probing Polymerase Fidelity and Kinetics

Researchers use the triphosphate derivative (5-I-7-deaza-dATP) to study the steric tolerance of viral DNA polymerases. Because the iodine (or attached linker) projects into the major groove, successful incorporation measures the enzyme's ability to handle modified substrates.

  • Application: Comparing incorporation efficiency between Wild-Type and Mutant viral polymerases (e.g., drug-resistant HIV RT or HBV Pol mutants).

  • Outcome: 7-substituted analogs often show higher affinity than natural dATP due to increased base stacking, stabilizing the polymerase-DNA complex for crystallographic studies.

Synthesis of "Clickable" Viral Genomes

By feeding cells or cell-free systems with the modified nucleotide, the analog is incorporated into the nascent viral genome.

  • Method: The iodine can be replaced with an ethynyl group (using the scaffold). The resulting 7-ethynyl-7-deaza-dATP is incorporated into replicating viral DNA.

  • Detection: Post-labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a fluorescent azide allows visualization of viral replication compartments (factories) in infected cells.

Electrochemical Genosensors

For diagnostic development, the scaffold is coupled with ferrocene (redox label).

  • Protocol: Primer Extension (PEX) using a specific viral primer and the ferrocene-labeled dATP.

  • Result: The electrochemical signal confirms the presence of the viral target sequence with high sensitivity, as the modified base is site-specifically incorporated.

Experimental Protocols

Solubility and Storage
  • Solubility: Soluble in DMSO (up to 50 mM) and DMF. Sparingly soluble in water.

  • Storage: Store solid at -20°C, protected from light (iodine-carbon bonds can be photosensitive). Store DMSO stocks at -80°C.

  • Stability: Avoid acidic conditions which may promote glycosidic bond cleavage, although the 7-deaza bond is generally more stable than the natural purine bond.

Protocol: Primer Extension (PEX) Assay

Objective: To verify incorporation of the modified nucleotide by a viral polymerase.

Reagents:

  • Template: Synthetic DNA oligonucleotide mimicking the viral gene of interest (e.g., HSV UL30).

  • Primer: 5'-Cy5 labeled primer complementary to the template.

  • Enzyme: KOD XL, Vent (exo-), or purified Viral Polymerase.

  • Nucleotide Mix: dGTP, dCTP, dTTP (natural) + 5-Iodo-7-deaza-dATP (or its labeled derivative).

Step-by-Step:

  • Annealing: Mix Primer (1 µM) and Template (1.5 µM) in reaction buffer. Heat to 95°C for 3 min, cool slowly to RT.

  • Extension Mix: Add Polymerase (0.1–1 U) and dNTP mix (200 µM each).

  • Incubation: Incubate at the enzyme's optimal temperature (e.g., 37°C for viral pols, 60°C for thermophilic) for 15–60 minutes.

  • Termination: Stop reaction with Stop Solution (95% formamide, 20 mM EDTA).

  • Analysis: Resolve products on a 15% denaturing PAGE (polyacrylamide gel).

  • Data Interpretation:

    • Full Length Product: Indicates successful incorporation and extension.

    • Pause Sites: Indicates steric hindrance at the modification site.

Data Presentation: Incorporation Efficiency

When comparing the modified analog to natural dATP, structure your data as follows:

SubstratePolymeraseConcentration (µM)% Full ExtensionRelative Efficiency (Vmax/Km)
dATP (Control) HIV-1 RT1098%1.0 (Ref)
5-Iodo-7-deaza-dATP HIV-1 RT1095%0.92
7-Alkynyl-7-deaza-dATP HIV-1 RT1088%0.85
5-Iodo-dUTP HIV-1 RT1060%0.45

Note: 7-deaza analogs typically outperform 5-substituted pyrimidines in polymerase acceptance.

References

  • Hocek, M. et al. (2007).[1] "Ferrocenylethynyl Derivatives of Nucleoside Triphosphates: Synthesis, Incorporation, Electrochemistry, and Bioanalytical Applications." Chemistry – A European Journal. Link

  • Seela, F. & Davydova, H. (2006). "7-Deaza-adenine-DNA: bulky 7-iodo substituents or hydrophobic 7-hexynyl chains are well accommodated in the major groove of oligonucleotide duplexes." Nucleic Acids Research.[2] Link

  • TCI Chemicals. (2024). "Product Specification: 5-Iodo-2'-deoxytubercidin (CAS 166247-63-8)." TCI Product Catalog. Link

  • Kielkowski, P. et al. (2014). "Polymerase synthesis of DNA labeled with stable nitroxyl radicals for EPR studies." Nucleic Acids Research.[2] Link

  • Cahová, H. et al. (2008). "Cross-Coupling Modification of Nucleoside Triphosphates, PEX, and PCR Construction of Base-Modified DNA." ACS Symposium Series. Link

Sources

The history and initial clinical studies of 5-iodo-2'-deoxyuridine

Author: BenchChem Technical Support Team. Date: February 2026

The History and Initial Clinical Studies of 5-Iodo-2'-Deoxyuridine: A Technical Guide

Abstract This technical guide examines the genesis, mechanism, and pivotal clinical validation of 5-iodo-2'-deoxyuridine (Idoxuridine or IDU), the first FDA-approved antiviral drug. Authored for drug development professionals, this document reconstructs the molecular logic that led William Prusoff to synthesize IDU in 1959 and details the subsequent 1962 clinical studies by Herbert Kaufman that revolutionized the treatment of Herpes Simplex Keratitis (HSK).

Chemical Genesis: The Logic of Lethal Synthesis

The development of IDU was not a random discovery but a rational application of "lethal synthesis"—the concept that a structural analog can mimic a natural metabolite, enter a metabolic pathway, and disrupt it from within.

Molecular Mimicry

The core hypothesis relied on the van der Waals radii of the substituents at the 5-position of the pyrimidine ring. Thymidine contains a methyl group (-CH₃) at this position. Prusoff hypothesized that replacing this methyl group with an iodine atom would create a molecule that cellular enzymes could not distinguish from thymidine due to steric similarity.

SubstituentVan der Waals Radius (Å)Steric Implication
Methyl (-CH₃) 2.00 Natural substrate for Thymidine Kinase (TK)
Iodine (-I) 2.10 Sufficiently similar to trick TK; sufficiently different to disrupt base pairing
Bromine (-Br) 1.85 Also a thymidine analog (BrdU), but with different mutagenic properties
Synthesis Strategy (Prusoff, 1959)

The original synthesis reported by Prusoff in Biochimica et Biophysica Acta involved the direct iodination of 2'-deoxyuridine. Unlike modern radiolabeling methods that often use iododemetallation of organotin precursors, the early chemical synthesis utilized electrophilic aromatic substitution.

  • Precursor: 2'-deoxyuridine (dU).[1]

  • Reaction: Iodination at the C-5 position.[1][2][3][4]

  • Outcome: 5-iodo-2'-deoxyuridine (IDU).[1][2][4][5][6]

This synthesis yielded a compound that was stable enough for topical formulation but, as later pharmacokinetic studies revealed, rapidly catabolized systemically.

Mechanism of Action: The Trojan Horse

IDU functions as a prodrug. It is biologically inert until phosphorylated by kinases. Its antiviral selectivity is driven by the promiscuity of viral thymidine kinases (like HSV-TK) compared to mammalian kinases, although IDU is less selective than modern analogs like Acyclovir.

Pathway of Incorporation

Once inside the cell, IDU competes with thymidine for phosphorylation.

  • Phosphorylation: Converted to IDU-monophosphate (IDU-MP) by Thymidine Kinase.

  • Triphosphorylation: Further phosphorylated to the triphosphate form (IDU-TP).

  • Incorporation: DNA Polymerase mistakenly incorporates IDU-TP into the viral DNA chain in place of Thymidine.

Consequences of Incorporation

The iodine atom alters the electron distribution of the pyrimidine ring. This leads to:

  • Mispairing: The enol form of iodouracil is more stable than that of thymine, increasing the frequency of pairing with Guanine (G) instead of Adenine (A).

  • Steric Hindrance: The bulky iodine atom can distort the DNA helix.

  • Chain Termination (Partial): While not a pure chain terminator, the accumulated structural defects lead to non-functional viral proteins and replication failure.

IDU_Mechanism Thymidine Thymidine (Natural) TK Thymidine Kinase (Viral > Host) Thymidine->TK Competition IDU Idoxuridine (Drug) IDU->TK Phosphorylation IDU-MP IDU-MP TK->IDU-MP DNA_Pol DNA Polymerase ViralDNA Viral DNA (Non-functional) DNA_Pol->ViralDNA Incorporation & Mispairing IDU-TP IDU-TP IDU-MP->IDU-TP IDU-TP->DNA_Pol Substrate

Figure 1: Mechanism of Action. IDU competes with thymidine, is phosphorylated by thymidine kinase, and incorporates into viral DNA, causing lethal defects.

Preclinical Validation: The Plaque Reduction Assay

Before human trials, the antiviral activity of IDU was established using plaque reduction assays. This protocol remains a gold standard for determining the IC50 of antiviral compounds.

Representative Protocol (Historical Reconstruction):

  • Cell Culture: Monolayers of Vero (African green monkey kidney) or HeLa cells are grown to confluency in 6-well plates.

  • Infection: Cells are inoculated with Herpes Simplex Virus (HSV-1) at a specific Multiplicity of Infection (MOI), typically 0.01 PFU/cell.

  • Adsorption: Incubate for 1 hour at 37°C to allow virus entry.

  • Treatment: Remove inoculum and overlay with methylcellulose medium containing serial dilutions of IDU (e.g., 0.1 µg/mL to 100 µg/mL).

  • Incubation: Incubate for 48–72 hours until plaques are visible in control wells.

  • Fixation & Staining: Fix cells with formaldehyde and stain with 0.5% crystal violet.

  • Quantification: Count clear plaques (zones of cell death). Calculate the % reduction compared to untreated controls.

The Pivotal Clinical Study: Kaufman (1962)

In 1962, Herbert Kaufman published the results of the first successful treatment of Herpes Simplex Keratitis (HSK) with IDU in Archives of Ophthalmology. This study is historically significant as it provided the first proof-of-concept that a viral infection could be cured by a drug.

Study Design
  • Indication: Dendritic Keratitis (superficial corneal infection caused by HSV).[7][8][9]

  • Regimen: 0.1% IDU solution administered topically every hour during the day and every two hours at night.

  • Control: Placebo (distilled water or saline) in a double-blind setup (in subsequent validation phases).

Clinical Outcomes

Kaufman’s data demonstrated a dramatic divergence in healing times between treated and untreated eyes.[10]

ParameterIDU Treated GroupPlacebo/Control Group
Healing Time (Superficial) ~3 Days (Average)>14 Days (often with scarring)
Clinical Cure Rate (7 Days) >70% <25%
Odds Ratio (Healing) 3.59 (Better than placebo)N/A
Scarring Minimal to NoneFrequent stromal scarring

Data aggregated from Kaufman et al. (1962) and subsequent meta-analyses (Wilhelmus, 2010).

The "Kaufman Protocol" Workflow

The success of the trial depended on a rigorous dosing schedule due to the rapid washout of the drug from the tear film and its inability to penetrate deep stroma effectively.

Clinical_Workflow Diagnosis Diagnosis: Dendritic Keratitis (HSV) Dosing Dosing Regimen: 0.1% IDU Drops q1h (Day) / q2h (Night) Diagnosis->Dosing Day3 Assessment Day 3: Epithelial Healing? Dosing->Day3 Healed Outcome: Complete Re-epithelialization (No Scar) Day3->Healed Yes Failure Outcome: Stromal Involvement (Treatment Failure) Day3->Failure No (Persistence)

Figure 2: The 1962 Clinical Workflow. The rigorous hourly dosing was critical to maintain therapeutic levels in the cornea.

Systemic Failure and Toxicity

While IDU was a triumph for topical ophthalmology, it failed as a systemic antiviral.

  • Metabolic Instability: IDU is rapidly metabolized by hepatic aldehyde oxidase to 5-iodouracil and uracil, giving it a plasma half-life of only minutes.

  • Toxicity: Because IDU is incorporated into the DNA of any rapidly dividing cell (not just virus-infected ones), it causes severe bone marrow suppression (leukopenia, thrombocytopenia) and stomatitis when given systemically.

  • Teratogenicity: The incorporation into DNA makes it a potent teratogen.

Legacy

IDU paved the way for the "Golden Age" of antiviral discovery. It proved that viruses were not invincible. Its limitations—toxicity and low selectivity—drove the search for more specific agents, leading eventually to the synthesis of Acyclovir, which requires a viral kinase for its initial phosphorylation, thus solving the toxicity problem IDU presented.

References

  • Prusoff, W. H. (1959).[11] Synthesis and biological activities of iododeoxyuridine, an analog of thymidine. Biochimica et Biophysica Acta, 32(1), 295-296.

  • Kaufman, H. E., Nesburn, A. B., & Maloney, E. D. (1962).[12] IDU Therapy of Herpes Simplex.[10] Archives of Ophthalmology, 67(5), 583-591.[12]

  • Wilhelmus, K. R. (2010). Antiviral treatment and other therapeutic interventions for herpes simplex virus epithelial keratitis.[7][8][9] Cochrane Database of Systematic Reviews.

  • Batsanov, S. S. (2001). Van der Waals Radii of Elements. Inorganic Materials, 37, 871–885.[13]

Sources

Methodological & Application

Application Note: Standard Experimental Protocols for 5-Iodo-2'-deoxytubercidin

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Structural Biology Applications, Enzymatic Incorporation, and Handling of Halogenated 7-Deaza Nucleosides

Part 1: Executive Summary & Critical Distinction

The Molecule: 5-Iodo-2'-deoxytubercidin (5-IdTu) is a nucleoside analogue of 2'-deoxyadenosine. Structurally, it is a 7-deaza-purine where the N7 nitrogen is replaced by a carbon attached to an iodine atom.

The "Senior Scientist" Warning (Crucial): Before proceeding, you must verify your experimental intent. There is a frequent confusion in the literature between 5-Iodotubercidin (Ribose form) and 5-Iodo-2'-deoxytubercidin (Deoxyribose form).

  • If you are studying Adenosine Kinase (AK) inhibition or Adenosine Signaling: You likely need 5-Iodotubercidin (Ribose). The enzyme Adenosine Kinase is highly specific for the ribose sugar moiety (2'-OH is critical for substrate recognition). Using the deoxy form (5-IdTu) will yield poor or null results in standard AK assays.

  • If you are performing X-ray Crystallography or DNA Polymerase Studies: You are in the right place. 5-IdTu is a premium heavy-atom derivative used for SAD (Single-wavelength Anomalous Diffraction) phasing and for studying steric effects in protein-DNA complexes.

Part 2: Chemical Handling & Stability

Iodinated nucleosides are chemically distinct from their standard counterparts. The carbon-iodine bond, while relatively stable, is susceptible to homolytic cleavage under UV light.

Physical Properties & Preparation
ParameterSpecification
Molecular Weight ~376.15 g/mol
Solubility Soluble in DMSO (up to 50 mM); Moderate in Ethanol; Low in Water.
Appearance Off-white to pale yellow solid.
Storage -20°C, Desiccated, Protected from Light .
Reconstitution Protocol (Self-Validating)

Goal: Create a stable 10 mM stock solution.

  • Equilibration: Allow the vial to warm to room temperature (20-25°C) inside a desiccator before opening. Why? Prevents condensation, which degrades the solid.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), PCR-grade. Avoid water for long-term storage.

  • Dissolution: Add the calculated volume of DMSO. Vortex gently.

    • Validation: Inspect for "schlieren" lines (swirls). The solution must be perfectly clear. If particulates remain, sonicate for 10 seconds in a water bath.

  • Aliquoting: Aliquot into amber tubes (light protection) to avoid repeated freeze-thaw cycles.

  • Verification: Measure absorbance at 280 nm. Note that the 7-deaza modification and the iodine atom shift the

    
     and extinction coefficient compared to dATP.
    

Part 3: Protocol A - X-Ray Crystallography (SAD Phasing)

Context: 5-IdTu is an isostere of dATP. The iodine atom (atomic number 53) provides a strong anomalous signal, making it ideal for solving the "Phase Problem" in DNA-protein co-crystals without changing the DNA structure significantly.

Experimental Workflow

SAD_Phasing_Workflow Oligo_Synth Oligonucleotide Synthesis (Solid Phase) Purification HPLC Purification (Remove Failure Sequences) Oligo_Synth->Purification Ensure >98% Purity Annealing Annealing with Complementary Strand Purification->Annealing 1:1 Molar Ratio Complex_Formation Protein-DNA Complex Formation Annealing->Complex_Formation Mix with Protein Crystallization Crystallization Screen (Hanging Drop) Complex_Formation->Crystallization Screen Conditions Diffraction X-Ray Diffraction (Tunable Beamline) Crystallization->Diffraction Cryo-protect Phasing SAD Phasing (Locate Iodine Substructure) Diffraction->Phasing Anomalous Signal

Figure 1: Workflow for utilizing 5-IdTu in crystallographic phasing.

Step-by-Step Methodology

Step 1: Oligonucleotide Design

  • Replace Thymidine (T) with 5-IdTu? No. 5-IdTu is an Adenine (A) analog. You must replace a specific dA residue in your sequence with 5-IdTu.

  • Placement Strategy: Choose a dA site that is likely solvent-exposed or involved in major groove interactions where the iodine (similar radius to a methyl group but larger) won't sterically clash with the protein, unless the study aims to probe that specific clash.

Step 2: Incorporation

  • Method: Solid-phase phosphoramidite synthesis is preferred over enzymatic incorporation for crystallography to ensure 100% occupancy at the specific site.

  • Reagent: Use 5-Iodo-2'-deoxytubercidin-CE-phosphoramidite.

  • Deprotection: Use "UltraMild" deprotection conditions (e.g., Ammonium Hydroxide/Methylamine) if possible. Avoid harsh heating which can degrade the C-I bond.

Step 3: Data Collection (The "Senior Scientist" Insight)

  • Wavelength Selection: To maximize the anomalous signal of Iodine, you must tune the X-ray beam energy.

    • K-edge: ~33 keV (0.37 Å) - Usually too high energy for standard bio-crystallography.

    • L-III edge: ~4.5 keV (2.7 Å) - Absorption is high, but radiation damage is severe.

    • Optimal Strategy: Collect at a wavelength where the f" (anomalous scattering factor) is significant, typically around 1.54 Å (Cu K-alpha) or tuned specifically at a synchrotron beamline (e.g., 0.9 - 1.0 Å) where iodine still has a strong signal (f" ~ 6-7 electrons) without excessive absorption.

  • Redundancy: Collect high-redundancy data (360° or more) to measure Bijvoet pairs accurately.

Part 4: Protocol B - Enzymatic Incorporation (Polymerase Kinetics)

Context: Determining if 5-IdTu acts as a substrate or a chain terminator for a specific DNA polymerase (e.g., Klenow, Taq, or human Pol


).
Assay Setup: Single-Nucleotide Incorporation

Objective: Measure


 and 

of 5-IdTuTP (Triphosphate form) versus dATP.

Reagents:

  • Primer/Template: 5'-labeled (Cy5 or FAM) primer annealed to a template with a single "T" overhang (requiring an "A" incorporation).

  • Substrate: 5-IdTuTP (Must be enzymatically synthesized or custom ordered; the nucleoside 5-IdTu must be phosphorylated).

Protocol:

  • Master Mix:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM

      
      , 1 mM DTT.
      
    • DNA: 100 nM Primer/Template duplex.

    • Enzyme: DNA Polymerase (concentration optimized to ensure <20% product formation).

  • Initiation: Add 5-IdTuTP at varying concentrations (e.g., 0.5

    
    M to 500 
    
    
    
    M).
  • Incubation: 37°C for defined timepoints (e.g., 30s, 1 min, 5 min).

  • Quenching: Add equal volume of Stop Solution (95% Formamide, 20 mM EDTA).

  • Analysis: Denaturing PAGE (15% Urea-PAGE) or Capillary Electrophoresis.

Data Interpretation[1][2]
  • Incorporation Efficiency: If the band shifts by +1 nucleotide, 5-IdTu is incorporated.

  • Chain Termination: If the polymerase cannot extend past the incorporated 5-IdTu (upon adding the next required dNTP), it acts as a terminator.

  • Kinetic Causality: The 7-deaza modification removes the N7-nitrogen, which is a common hydrogen bond acceptor in the major groove. If

    
     increases significantly compared to dATP, it suggests the polymerase relies on N7 contacts for recognition.
    

Part 5: Mechanism of Action & Pathway Visualization

While 5-IdTu is primarily a structural tool, understanding its biological processing is vital for cellular studies.

Mechanism_Pathway Extracellular Extracellular 5-IdTu Intracellular Intracellular 5-IdTu Extracellular->Intracellular Transport Transport Nucleoside Transporter (ENT1/2) MP 5-IdTu-Monophosphate Intracellular->MP Phosphorylation (dCK preferred over AK) dCK Deoxycytidine Kinase (dCK) AK Adenosine Kinase (AK) AK->MP Low Affinity (Deoxy-sugar) TP 5-IdTu-Triphosphate MP->TP Cellular Kinases DNA Incorporation into DNA (Altered Major Groove) TP->DNA Substrate for DNA_Pol DNA Polymerase DNA_Pol->DNA

Figure 2: Cellular processing of 5-Iodo-2'-deoxytubercidin. Note the preferential phosphorylation by dCK rather than AK due to the deoxyribose sugar.

Part 6: References

  • Seela, F., & Thomas, H. (1995). 7-Deaza-2'-deoxyadenosine and 3-deaza-2'-deoxyadenosine: synthesis, properties and base pairing of oligonucleotides containing these modified nucleosides.Helvetica Chimica Acta .

    • Context: Foundational chemistry of 7-deaza-deoxyadenosine analogs.

  • Dauter, Z., & Dauter, M. (2007). Anomalous signal of light elements for phasing of macromolecular structures.Journal of Synchrotron Radiation .

    • Context: Explains the physics of using anomalous scatterers like Iodine for phasing.

  • Hocek, M. (2014). Synthesis of base-modified 2'-deoxyribonucleoside triphosphates and their use in enzymatic synthesis of modified DNA.Organic & Biomolecular Chemistry .

    • Context: Protocols for enzymatic incorporation of modified dNTPs.

  • Tocris Bioscience. (n.d.). 5-Iodotubercidin (Ribose form) Product Data Sheet.

    • Context: Cited to reinforce the distinction between the AK inhibitor (ribose) and the deoxy compound described here.

Disclaimer: This protocol is for research use only. 5-Iodo-2'-deoxytubercidin is a potent chemical; consult the Material Safety Data Sheet (MSDS) for specific toxicology information, particularly regarding halogenated nucleoside toxicity.

Application Note: 5-Iodotubercidin (5-ITu) in Cell Culture

[1]

Executive Summary & Mechanism of Action

5-Iodotubercidin (5-ITu) is a pyrrolo[2,3-d]pyrimidine nucleoside analog primarily utilized as a potent, reversible inhibitor of Adenosine Kinase (AK) .[1][2] By inhibiting AK (


Critical Specificity Warning: While 5-ITu is highly selective for AK in the nanomolar range (


Mechanistic Pathway Diagram

The following diagram illustrates the dual-mode action of 5-ITu based on concentration thresholds.

GAdenosineAdenosine (Extracellular)TransporterENT1/2 TransporterAdenosine->TransporterARAdenosine Receptors(A1, A2A, etc.)Adenosine->AR ActivationTransporter->Adenosine Increased LevelsAdenosine_IntraAdenosine (Intracellular)Transporter->Adenosine_IntraAdenosine_Intra->Transporter EffluxAKAdenosine Kinase (AK)Adenosine_Intra->AK SubstrateAK->Adenosine_Intra Blockade AccumulatesAMPAMPAK->AMP PhosphorylationITu_Low5-ITu (Low Dose: 10-100 nM)ITu_Low->AK Potent Inhibition(IC50 ~26 nM)ITu_High5-ITu (High Dose: >1 µM)CK1Casein Kinase 1 (CK1)ITu_High->CK1 Off-Target InhibitionDNADNA IncorporationITu_High->DNA Pseudo-substrateSignalingcAMP / MAPK SignalingAR->Signalingp53p53 Activation(G2 Arrest/Apoptosis)DNA->p53 Genotoxic Stress

Figure 1: Mechanism of Action. At low doses, 5-ITu selectively inhibits AK, boosting adenosine signaling. At high doses, it inhibits other kinases and induces DNA damage.

Preparation & Handling

5-Iodotubercidin contains a carbon-iodine bond that is susceptible to homolytic cleavage upon exposure to light. Strict adherence to light-protection protocols is required to prevent degradation into tubercidin (which has a different toxicity profile).

Solubility & Storage Table
ParameterSpecificationNotes
Molecular Weight 392.15 g/mol
Solvent DMSO (Dimethyl sulfoxide)Soluble up to ~20 mg/mL (50 mM).[3] Insoluble in water.[3]
Stock Concentration 10 mM or 50 mM10 mM is recommended for easier low-dose dilution.
Storage (Solid) -20°CProtect from light and moisture. Stable for >2 years.[2][4]
Storage (Solution) -20°C or -80°CLight Sensitive. Use amber vials or wrap in foil. Stable for 6 months.
Handling Fume HoodToxic.[3][5] Wear nitrile gloves and safety glasses.
Reconstitution Protocol
  • Calculate: To make a 10 mM stock from 5 mg of powder:

    
    
    
  • Dissolve: Add sterile, anhydrous DMSO to the vial. Vortex until completely clear.

  • Aliquot: Dispense into light-protected microcentrifuge tubes (e.g., 50 µL aliquots) to avoid freeze-thaw cycles.

  • Label: Mark as "5-ITu 10mM - Light Sensitive."

Dose Optimization Strategy

The most common experimental error with 5-ITu is overdosing, which shifts the phenotype from metabolic modulation (AK inhibition) to genotoxicity (p53 activation).

Selectivity Window
TargetIC50 / Effective Conc.Physiological Outcome
Adenosine Kinase (AK) 26 nM Adenosine accumulation, receptor potentiation.
CK1 (Casein Kinase 1) ~400 nM - 10 µMCircadian rhythm disruption, Wnt pathway modulation.
ERK2 > 5 µMMAPK pathway inhibition (Off-target).
p53 Induction > 0.25 µMDNA damage response, cell cycle arrest.

Expert Recommendation:

  • For Adenosine Studies: Use 50 nM – 200 nM . Do not exceed 500 nM.

  • For Kinase Profiling/Cancer Studies: Dose ranging from 1 µM – 10 µM is appropriate to observe cytotoxicity.

Core Protocol: Potentiation of Adenosine Signaling

This protocol is designed to inhibit intracellular adenosine clearance, thereby increasing the effective concentration of endogenous or exogenous adenosine available to cell surface receptors.

Materials
  • Target Cells (e.g., Cardiomyocytes, Neurons, CHO-A2A).

  • 5-ITu Stock (10 mM in DMSO).[3]

  • Adenosine Agonist (Optional, e.g., NECA or Adenosine).

  • Assay Buffer (Serum-free media or HBSS).

Step-by-Step Methodology
  • Cell Seeding:

    • Seed cells in appropriate plates (e.g., 96-well for cAMP/viability).

    • Allow cells to adhere and reach 70-80% confluency.

  • Serum Starvation (Recommended):

    • Replace growth media with serum-free media 2–4 hours prior to the experiment. Serum contains adenosine deaminase (ADA) and nucleosides that can confound results.

  • Preparation of Working Solutions:

    • 5-ITu Working Solution: Dilute 10 mM stock 1:1000 in media

      
       10 µM intermediate.
      
    • Dilute further to 100 nM (Final Assay Concentration).

    • Vehicle Control: Media + 0.001% DMSO.

  • Pre-Incubation (Critical Step):

    • Remove starvation media.

    • Add media containing 100 nM 5-ITu .

    • Incubate for 30 minutes at 37°C.

    • Rationale: This allows the nucleoside analog to enter the cell (via ENT transporters) and bind the intracellular AK enzyme before the challenge.

  • Agonist Challenge:

    • Add Adenosine or specific agonist directly to the well (do not wash out 5-ITu).

    • Incubate for the desired time (e.g., 15 min for cAMP, 24h for survival).

  • Readout:

    • Proceed to lysis or imaging.

    • Expected Result: A left-shift in the agonist dose-response curve (increased potency).

Protocol: Genotoxicity & p53 Activation Studies

If the goal is to utilize 5-ITu as a genotoxic agent or to study p53-dependent arrest.

  • Dosing: Treat cells with 1 µM, 5 µM, and 10 µM 5-ITu.

  • Duration: Incubate for 12 – 24 hours .

  • Controls:

    • Negative: DMSO (0.1%).[5][6][7]

    • Positive: Doxorubicin or Etoposide.

  • Readout:

    • Western Blot: Look for upregulation of p53 and phosphorylation of H2AX (

      
      -H2AX) .
      
    • Flow Cytometry: Propidium Iodide staining will reveal accumulation in the G2/M phase .

Troubleshooting & Controls

ObservationProbable CauseSolution
High Cytotoxicity in Control DMSO concentration too highEnsure final DMSO is < 0.5% (ideally < 0.1%).
No Adenosine Potentiation High ADA activity in mediaUse serum-free media or add an ADA inhibitor (e.g., EHNA).
Unexpected Signaling Off-target Kinase InhibitionIf using >500 nM, you may be inhibiting CK1/ERK. Lower dose to 50-100 nM.
Precipitation Aqueous shockDilute stock into warm media while vortexing. Do not dilute directly into cold buffer.

References

  • Adenosine Kinase Inhibition Mechanism

    • Title: Adenosine kinase inhibitors: Synthesis, enzyme inhibition, and antiseizure activity of 5-iodotubercidin analogues.[1]

    • Source: Ugarkar, B. G., et al. (2000). Journal of Medicinal Chemistry.
    • URL:[Link]

  • Kinase Specificity Profiling

    • Title: The selectivity of protein kinase inhibitors: a further upd
    • Source: Bain, J., et al. (2007). Biochemical Journal.
    • URL:[Link]

  • Genotoxicity and p53 Activ

    • Title: Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential.[3][2][8][9]

    • Source: Zhang, X., et al. (2013).[3] PLOS ONE.

    • URL:[Link][3]

  • Product & Physical Properties

    • Title: 5-Iodotubercidin Product Information.[3][1][4][5][6][8][9][10][11][12][13]

    • Source: Sigma-Aldrich / Merck.

Application Note: Dissecting Macrophage Cell Death Pathways using 5-Iodotubercidin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Macrophage survival and death are critical determinants in the resolution of inflammation. 5-Iodotubercidin (5-ITu) is a potent pyrrolopyrimidine nucleoside analog widely utilized as a pharmacological tool to study these processes. While classically defined as a potent Adenosine Kinase (AK) inhibitor (


 nM), 5-ITu exhibits a bimodal mechanism of action that researchers must distinguish:
  • Purinergic Signaling Modulation (Nanomolar range): By inhibiting AK, 5-ITu prevents the conversion of intracellular adenosine to AMP. This leads to an accumulation of adenosine, which effluxes and activates cell-surface Adenosine Receptors (A2AR, A3R), often promoting immunosuppression or apoptosis depending on the receptor subtype.

  • Genotoxicity & Kinase Inhibition (Micromolar range): At higher concentrations (>1 µM), 5-ITu acts as a genotoxin. It incorporates into DNA, causing strand breaks, and inhibits off-target kinases (e.g., CK1, Haspin), triggering p53-dependent apoptosis or sensitizing cells to necroptosis.

This application note provides a rigorous protocol for using 5-ITu to study macrophage apoptosis, specifically designed to distinguish between purinergic signaling effects and direct genotoxicity.

Mechanism of Action

To interpret experimental data accurately, one must visualize the dual pathways engaged by 5-ITu.

Diagram 1: 5-Iodotubercidin Mechanistic Pathways

G cluster_0 Low Dose Mechanism cluster_1 High Dose Mechanism ITu 5-Iodotubercidin (Treatment) AK Adenosine Kinase (Target 1) ITu->AK Inhibits (nM) DNA DNA Incorporation (Target 2) ITu->DNA High Dose (>1µM) Adenosine Intracellular Adenosine Accumulation AK->Adenosine Blockade leads to Stress Genotoxic Stress (DSBs) DNA->Stress Strand Breaks Purinergic Purinergic Signaling (A2A/A3 Receptors) Adenosine->Purinergic Efflux & Binding p53 p53 Activation (ATM Pathway) Stress->p53 Phosphorylation Apoptosis Macrophage Apoptosis Purinergic->Apoptosis Receptor-Mediated p53->Apoptosis Intrinsic Pathway

Caption: Dual mechanism of 5-Iodotubercidin. Low doses block Adenosine Kinase (AK), amplifying purinergic signaling. High doses cause DNA damage and p53 activation.

Experimental Protocols

Reagent Preparation & Solubility

5-ITu is hydrophobic and requires careful handling to prevent precipitation in aqueous media.

  • Stock Solution: Dissolve 5-ITu powder in high-grade anhydrous DMSO to a concentration of 10 mM .

    • Note: Vortex vigorously. If precipitation occurs, warm to 37°C for 5 minutes.

  • Storage: Aliquot into light-protected tubes and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute the stock directly into pre-warmed culture media immediately prior to use. Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.

Cell Culture (RAW 264.7 Model)[1][2]
  • Media: DMEM (High Glucose) + 10% Heat-Inactivated FBS + 1% Pen/Strep.

  • Seeding: Seed macrophages at

    
     cells/mL in 6-well plates. Allow adherence for 12 hours before treatment.
    
  • Confluency: Treat when cells are 60-70% confluent. Over-confluency can induce basal stress, masking 5-ITu effects.

Experimental Workflow: Apoptosis Assay

This protocol uses Annexin V/Propidium Iodide (PI) staining to differentiate early apoptosis (Annexin V+/PI-) from necrosis/late apoptosis (Annexin V+/PI+).

Step-by-Step Procedure:
  • Dose Ranging: Prepare media containing 5-ITu at the following concentrations:

    • 0 nM (Vehicle Control): DMSO only.

    • 50 nM: Specific Adenosine Kinase inhibition.

    • 500 nM: Intermediate effect.

    • 5 µM: Genotoxic/Kinase off-target range.

  • Incubation: Treat cells for 12 to 24 hours at 37°C, 5% CO₂.

  • Harvesting (Critical):

    • Collect the supernatant (contains detached apoptotic bodies).

    • Gently wash adherent cells with PBS (calcium-free).

    • Detach cells using Accutase or a rubber scraper (Avoid Trypsin, as it can cleave cell surface receptors and Annexin binding sites).

    • Combine supernatant and detached cells.

  • Staining:

    • Centrifuge at 300 x g for 5 mins. Resuspend in 100 µL 1X Annexin Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide.

    • Incubate 15 mins at RT in the dark.

  • Analysis: Analyze immediately via Flow Cytometry (488 nm excitation).

Diagram 2: Experimental Workflow

Workflow Seed Seed Macrophages (RAW 264.7) 5x10^5 cells/mL Treat Treatment (24h) Group A: Vehicle Group B: 50 nM (AK Inhibition) Group C: 5 µM (Genotoxic) Seed->Treat Harvest Harvest (Scrape + Supernatant) Treat->Harvest Stain Stain Annexin V / PI Harvest->Stain Flow Flow Cytometry Acquisition Stain->Flow Note Avoid Trypsin! Use Accutase. Note->Harvest

Caption: Workflow for 5-ITu apoptosis assay. Gentle harvesting is crucial to preserve phosphatidylserine exposure.

Data Interpretation & Validation

Expected Results Table

The following table summarizes the expected phenotypes based on 5-ITu concentration.

ParameterLow Dose (50 nM)High Dose (5 µM)
Primary Target Adenosine Kinase (AK)DNA / CK1 / Haspin
Adenosine Levels High (Accumulation)Variable
Mechanism Purinergic Receptor ActivationDNA Damage / p53 Activation
Annexin V Profile Moderate Apoptosis (Time-dependent)Rapid, Robust Apoptosis
Caspase-3 Cleavage (+)Strong Cleavage (+++)
Rescue Agent A2A/A3 Antagonists (e.g., ZM241385)Pan-Caspase Inhibitor (Z-VAD-FMK)
Validation of Specificity (Self-Validating Protocol)

To prove that the observed apoptosis at low doses is due to adenosine accumulation (and not off-target toxicity), you must perform a Rescue Experiment :

  • Pre-treatment: Pre-incubate macrophages with an Adenosine Receptor antagonist (e.g., ZM241385 for A2A receptor) for 1 hour.

  • Co-treatment: Add 5-ITu (50 nM).

  • Result: If 5-ITu induced apoptosis is blocked by ZM241385, the mechanism is confirmed as purinergic. If not, consider off-target kinase inhibition or genotoxicity.

Troubleshooting Guide

  • Issue: High background apoptosis in control cells.

    • Cause: Over-confluency or harsh scraping.

    • Solution: Passage cells at 70% confluency; use Accutase for detachment.

  • Issue: 5-ITu precipitation in media.

    • Cause: Aqueous shock.

    • Solution: Dilute DMSO stock 1:10 in PBS first, then add to media, or add dropwise while swirling.

  • Issue: No difference between Low and High dose.

    • Cause: Cell line insensitivity or loss of p53 (common in some cancer lines, though RAW 264.7 are p53 wild-type).

    • Solution: Verify p53 status via Western Blot; ensure 5-ITu stock is fresh.

References

  • Selleck Chemicals. "5-Iodotubercidin (5-ITu) Datasheet." Adenosine Kinase Inhibitor.[1][2][3][4][5]Link

  • Zhang, X., et al. (2013). "Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential."[4] PLOS ONE. Link

  • MedChemExpress. "5-Iodotubercidin Mechanism and Solubility." Link

  • Deng, Q., et al. (2023). "5-iodotubercidin sensitizes cells to RIPK1-dependent necroptosis by interfering with NFκB signaling." bioRxiv. Link

  • Protocols.io. "Cell culture of RAW264.7 cells." Link

Sources

Application Note: High-Yield Radiosynthesis of 5-[I]Iodo-2'-deoxyuridine (I-IUdR) for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Clinical Significance

5-iodo-2'-deoxyuridine (IUdR) is a thymidine analog that acts as a specific marker for cell proliferation. In the S-phase of the cell cycle, IUdR is phosphorylated by thymidine kinase (TK1) and incorporated into DNA in place of thymidine.

When radiolabeled with iodine isotopes, *I-IUdR becomes a potent tool for:

  • PET Imaging (¹²⁴I): Quantitative assessment of tumor proliferation rates (e.g., gliomas, breast cancer).

  • SPECT Imaging (¹²³I): Diagnostic imaging with lower radiation burden.

  • Targeted Radionuclide Therapy (¹²⁵I / ¹³¹I): Delivering Auger electrons (¹²⁵I) or beta particles (¹³¹I) directly to the DNA of rapidly dividing cancer cells.

Mechanistic Insight

The critical requirement for in vivo imaging is high specific activity . If the preparation contains significant amounts of "cold" (non-radioactive) IUdR, it will compete with the radiotracer for TK1 uptake, drastically reducing image contrast. Therefore, this guide focuses on oxidative destannylation , the industry standard for producing no-carrier-added (NCA) *I-IUdR.

Chemical Strategy: Oxidative Destannylation

Unlike "Isotope Exchange" methods (which suffer from low specific activity), oxidative destannylation uses a tin-functionalized precursor. The carbon-tin bond is weaker and more polarized than a carbon-hydrogen bond, allowing for rapid, site-specific electrophilic substitution by the radioiodine.

Reaction Scheme

The reaction proceeds via an electrophilic attack of the iodonium ion (I⁺), generated in situ by an oxidant, on the C5 position of the pyrimidine ring.

ReactionMechanism Precursor 5-(Trimethylstannyl)-2'-deoxyuridine (Precursor) Intermediate Electrophilic Substitution Precursor->Intermediate Oxidant Oxidant (Iodogen or Chloramine-T) Oxidant->Intermediate Activates I- Radioiodine Na*I (Radioactive Source) Radioiodine->Intermediate Product 5-[*I]Iodo-2'-deoxyuridine (*I-IUdR) Intermediate->Product Byproduct Trimethyltin Byproduct Intermediate->Byproduct

Figure 1: Electrophilic destannylation mechanism. The organotin leaving group ensures regiospecific labeling at the C5 position.

Protocol A: Manual Batch Synthesis (Standard)

This protocol is optimized for flexibility and is applicable to ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I.

Reagents & Materials
ComponentSpecificationPurpose
Precursor 5-(Trimethylstannyl)-2'-deoxyuridineTarget for iodination.[1]
Radioisotope Na*I in 0.05 M NaOHSource of radioactivity.
Oxidant Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)Generates electrophilic Iodine (I⁺).
Solvent Methanol / Acetic Acid (95:5)Reaction medium.[1][2]
Quench Sodium Metabisulfite (Na₂S₂O₅)Stops oxidation; reduces unreacted I₂.
Purification HPLC (C18 Column)Removes toxic tin precursor.
Step-by-Step Methodology
  • Preparation of Reaction Vial:

    • Coat a glass reaction vial with 50 µg of Iodogen .

    • Technique: Dissolve Iodogen in chloroform, transfer to the vial, and evaporate the solvent under a stream of nitrogen. This creates a solid-phase oxidant layer, preventing oxidant contamination in the final solution.

  • Reaction Setup:

    • Add 5–10 µL of Na*I solution (activity depends on isotope, typically 1–5 mCi for small scale, up to 100 mCi for production) to the Iodogen-coated vial.

    • Immediately add 50 µg of Precursor dissolved in 20 µL of Methanol/Acetic Acid (95:5).

  • Incubation:

    • Incubate at room temperature for 5–10 minutes .

    • Critical: Do not heat. The tin-carbon bond is labile; excessive heat can cause degradation.

  • Quenching:

    • Add 10 µL of Sodium Metabisulfite (10 mg/mL) .

    • Why? This reduces any volatile radioactive iodine (I₂) back to non-volatile iodide (I⁻) and neutralizes the oxidant, protecting the HPLC column.

  • Dilution:

    • Dilute the mixture with 200 µL of HPLC mobile phase (Water/Ethanol).

Protocol B: Purification & Formulation (HPLC)[1]

Direct injection of the reaction mixture is unsafe due to the toxicity of the organotin precursor. HPLC purification is mandatory for clinical applications.

HPLC Conditions
  • Column: Semi-preparative C18 (e.g., Phenomenex Gemini, 5 µm, 250 x 10 mm).[1]

  • Mobile Phase: Water (with 0.1% Acetic Acid) / Ethanol (85:15). Isocratic elution.

  • Flow Rate: 3.0 mL/min.

  • Detection: UV (280 nm) and Gamma/Radio-detector.

Workflow Logic
  • Injection: Inject the quenched reaction mixture.

  • Elution Profile:

    • t = 2-3 min: Free Radioiodine (I⁻) and salts (Void volume).

    • t = 8-10 min: Product (*I-IUdR) .

    • t = 15+ min: Unreacted Precursor (Trimethylstannyl-UdR).

    • Note: The lipophilic tin group significantly retards the precursor retention time, allowing excellent separation.

  • Collection: Collect the radioactive peak corresponding to IUdR.

  • Formulation: Pass the collected fraction through a sterile 0.22 µm filter into a sterile vial. If the ethanol content is too high for injection (>10%), dilute with sterile saline.

Quality Control (QC)[3]

Every batch must be validated before release.

TestMethodAcceptance Criteria
Radiochemical Purity Radio-TLC (Silica gel; 85% Methanol)> 95% (Rf Product ~0.6; Rf I⁻ ~0.0)
Chemical Purity Analytical HPLC (UV 254nm)No significant UV impurities; Precursor < limit of detection.
pH pH Strip/Meter4.5 – 8.0
Radionuclidic Purity Gamma Spectroscopy> 99% primary isotope peak.
Sterility/Endotoxin Limulus Amebocyte Lysate (LAL)< 175 EU/V (for human use).
Validated QC Workflow

QCWorkflow Sample Final Product Vial TLC Radio-TLC (Purity Check) Sample->TLC HPLC Analytical HPLC (Identity & Chemical Purity) Sample->HPLC LAL Endotoxin Test (Safety) Sample->LAL Release Batch Release TLC->Release >95% HPLC->Release Clean UV LAL->Release Pass

Figure 2: Quality Control decision tree for batch release.

Expert Insights & Troubleshooting

Stability and Deiodination
  • Issue: *I-IUdR is susceptible to in vivo deiodination by dehalogenases, leading to high thyroid uptake of free iodine.

  • Solution: While you cannot stop biology, ensuring high radiochemical purity (>98%) at the time of injection minimizes the "background" thyroid signal. Always block the subject's thyroid with Lugol's solution or potassium perchlorate prior to imaging.

Automation vs. Manual

For clinical production (GMP), manual handling is discouraged due to radiation exposure.[3]

  • Recommendation: Adapt Protocol A to a cassette-based module (e.g., GE TRACERlab or Scintomics). Use a sterile, single-use cassette where the Iodogen is pre-loaded on a C18 cartridge or a solid-phase loop.

Precursor Toxicity
  • Warning: Trimethyltin compounds are potent neurotoxins.

  • Control: The HPLC purification step is not just for purity; it is a safety critical control point (CCP). You must validate the removal of the tin precursor using a cold standard reference during method development.

References

  • Toyohara, J., et al. (2006). "Radiosynthesis and quality assurance of 5-[124I]Iodo-2'-deoxyuridine for functional PET imaging of cell proliferation." Nuclear Medicine and Biology.

  • Mier, W., et al. (2005). "Radiosynthesis, radiolabeling and preliminary in vitro evaluation of [131I]-5-iodo-N-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-yl)-ethyl]-2-methoxy-benzamide." Nuclear Medicine and Biology.

  • Tonn, J.C., et al. (2025). "Radiosynthesis of the iodine-124 labeled Hsp90 inhibitor PU-H71." ResearchGate.

  • Gispert, S., et al. (2022). "Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography." National Institutes of Health (PMC).

  • Mushtaq, S., et al. (2013). "Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC." Applied Radiation and Isotopes.

Sources

High-Resolution Cell Cycle Analysis Using 5-iodo-2'-deoxyuridine (IdU) and Mass Cytometry

[1][2][3][4][5][6]

Executive Summary

This guide details the methodology for using 5-iodo-2'-deoxyuridine (IdU) to analyze cell cycle kinetics via mass cytometry (CyTOF). Unlike traditional flow cytometry methods involving Bromodeoxyuridine (BrdU), which often require harsh DNA denaturation (acid or DNase) to expose the epitope to antibodies, IdU detection in mass cytometry is direct and stoichiometric .

The CyTOF system directly detects the Iodine-127 (


)12

Scientific Principle

The Direct Detection Advantage

The core innovation of this assay lies in the atomic mass capabilities of the Time-of-Flight (TOF) chamber.

  • Mechanism: IdU is a thymidine analog that incorporates into the DNA of actively replicating cells during the S-phase.[1]

  • Detection: Iodine is a monoisotopic element with an atomic mass of 127 Da.[3] This falls perfectly within the standard mass cytometry detection window (75–209 Da) and resides in a channel typically free from biological background or channel crosstalk (spillover).

  • Preservation: Because the detection relies on the atom itself rather than antibody accessibility, the chromatin structure does not need to be unraveled. This allows for the simultaneous high-fidelity measurement of transcription factors and phosphoproteins that might otherwise be degraded by HCl or heat treatment.

Cell Cycle Phase Resolution

To fully resolve the cell cycle, IdU (S-phase) is combined with an Iridium DNA intercalator and specific phase markers:

Cell Cycle PhaseDNA Content (

)
IdU (

)
Cyclin B1p-Rb (S807/811)p-HH3 (S28)
G0 2NNegativeLowLowNegative
G1 2NNegativeLowHighNegative
S 2N

4N
Positive IncreasingHighNegative
G2 4NNegativeHighHighNegative
M 4NNegativeHighHighPositive

Experimental Workflow

The following diagram outlines the critical path from cell culture to data acquisition.

IdU_Workflowcluster_0Preservation of EpitopesPulse1. Pulse Labeling(IdU Addition)Harvest2. Harvest & Wash(PBS/BSA)Pulse->Harvest 15-30 min @ 37°CSurface3. Surface Staining(Metal-Ab Cocktail)Harvest->Surface 30 min @ RTFixPerm4. Fixation & Perm(PFA -> Methanol)Surface->FixPerm Critical StepIntra5. Intracellular Stain(Cyclins/Phospho)FixPerm->Intra Nuclear AccessIntercal6. DNA Intercalation(Iridium-191/193)Intra->Intercal O/N @ 4°CAcquire7. CyTOF Acquisition(I-127 Channel)Intercal->Acquire Wash & Run

Figure 1: Step-by-step workflow for IdU-based cell cycle analysis in mass cytometry. Note the critical fixation/permeabilization step using Methanol to ensure nuclear access for Cyclin antibodies.

Detailed Protocol

Materials & Reagents[7]
  • IdU Stock: 5-iodo-2'-deoxyuridine (Sigma-Aldrich). Dissolve to 10 mM in PBS or DMSO. Store at -20°C.

  • Fixation Buffer: 1.6% Paraformaldehyde (PFA) (freshly prepared or ampules).

  • Permeabilization Reagent: 100% Methanol (ice-cold).

  • Staining Buffer (CSB): PBS + 1% BSA + 0.02% Sodium Azide.

  • DNA Intercalator: Cell-ID™ Intercalator-Ir (Standard BioTools) containing

    
     and 
    
    
    .
  • Antibodies:

    • Anti-Cyclin B1 (G2/M marker)

    • Anti-pRb (S807/811) (G1/S/G2/M marker)

    • Anti-pHistone H3 (S28) (M phase marker)

Step-by-Step Procedure
Step 1: IdU Pulse Labeling
  • Prepare cells in culture media at

    
     cells/mL.
    
  • Add IdU to a final concentration of 10–50 µM (typically 10 µM is sufficient for cell lines; 50 µM for tissue).

  • Incubate at 37°C for 15–30 minutes .

    • Expert Insight: Short pulses (15 min) provide a "snapshot" of S-phase.[3] Longer pulses can be used for pulse-chase kinetic studies.

  • Wash cells twice with 10 mL cold PBS to stop labeling.

Step 2: Surface Staining (Optional)
  • Resuspend cells in 50 µL CSB.

  • Add surface marker antibody cocktail (e.g., CD45, CD3, CD19).

  • Incubate 30 mins at Room Temperature (RT).

  • Wash 1x with CSB.

Step 3: Fixation & Permeabilization

This step is critical for detecting nuclear antigens (Cyclins) alongside IdU.

  • Resuspend cells in 1 mL 1.6% PFA . Incubate 10 mins at RT.

  • Centrifuge and remove supernatant.

  • Vortex gently to dissociate pellet.

  • Add 1 mL Ice-Cold Methanol dropwise while vortexing (to prevent clumping).

  • Incubate at -20°C for at least 15 minutes (can store indefinitely here).

Step 4: Intracellular Staining
  • Wash cells twice with CSB to remove methanol.

  • Resuspend in 50 µL CSB.

  • Add intracellular antibody cocktail (Cyclin B1, pRb, pHH3).[2]

    • Note: Do NOT add an anti-IdU antibody. The machine detects the IdU directly.[1][4][5]

  • Incubate 30 mins at RT.

  • Wash 1x with CSB.

Step 5: DNA Intercalation
  • Dilute Cell-ID™ Intercalator-Ir to 125 nM (1:4000) in PBS + 1.6% PFA (or Fix/Perm buffer).

  • Resuspend cells and incubate overnight at 4°C (or 20 mins at RT if urgent).

    • Reasoning: Iridium binds DNA stoichiometrically, allowing separation of 2N (G0/G1) and 4N (G2/M) populations.

Step 6: Acquisition
  • Wash cells twice with Milli-Q water (or Cell Acquisition Solution).

  • Filter through a 35 µm cell strainer.

  • Add EQ™ Four Element Calibration Beads.

  • Acquire on CyTOF (Helios or XT). Ensure the 127 channel is active in the template.

Gating Strategy & Analysis

The analysis logic follows a hierarchical gating strategy to isolate single cells and then dissect the cell cycle.

Gating_StrategyRootAll EventsSingletsSinglets(Ir-191 vs Cell Length)Root->SingletsLiveLive/Intact Cells(Cisplatin- or Ir+ high)Singlets->LiveCyclePlotBiaxial Plot:X: DNA (Ir-191)Y: IdU (I-127)Live->CyclePlotG0G1G0/G1(2N DNA, IdU-)CyclePlot->G0G1Low IdUSPhaseS-Phase(IdU+)CyclePlot->SPhaseHigh IdUG2MG2/M(4N DNA, IdU-)CyclePlot->G2MLow IdUG0_RefineG0 vs G1(pRb Low vs High)G0G1->G0_RefineM_RefineMitosis(pHH3+)G2M->M_Refine

Figure 2: Hierarchical gating strategy. The "S-Phase" is uniquely identified by the presence of Iodine-127. G0/G1 and G2/M are initially separated by DNA content (Iridium), then refined using pRb and pHH3.

Expected Data Patterns
  • The "Horseshoe": On a biaxial plot of DNA (Linear) vs. IdU (Log), you will see a classic horseshoe or arch shape. Cells start at 2N (IdU negative), shoot up in IdU signal as they enter S-phase, and return to IdU negative (but 4N DNA) as they complete replication and enter G2.

  • Resolution: IdU provides cleaner S-phase separation than DNA content alone, which often shows overlapping "shoulders" between G1 and S.

Troubleshooting & Optimization

IssuePossible CauseSolution
High Iodine Background "Memory effect" in sample linesWash the CyTOF lines with 3% nitric acid or specialized wash solution between runs. Iodine is "sticky."
Weak IdU Signal Insufficient pulse time or concentrationIncrease concentration to 20-50 µM or pulse time to 30-45 mins.
Cell Clumping Methanol precipitationAdd methanol dropwise while vortexing. Filter samples before running.
No G1/G2 Separation Poor Intercalator stainingEnsure cells are fixed/permeabilized properly. Titrate Ir-intercalator concentration.
Signal Spillover Oxide formationAlthough rare for Iodine, check for M+16 peaks. Usually negligible for I-127.

References

  • Behbehani, G. K., Bendall, S. C., Clutter, M. R., Fantl, W. J., & Nolan, G. P. (2012).[6] Single-cell mass cytometry adapted to measurements of the cell cycle.[6][7][2][4] Cytometry Part A, 81A(7), 552–566.[6] [Link]

  • Standard BioTools. (n.d.). Cell-ID™ IdU & Cell Cycle Analysis. Technical Support Documents. [Link]

  • Behbehani, G. K. (2018).[8] Cell Cycle Analysis by Mass Cytometry. Methods in Molecular Biology, 1686, 105–124.[8] [Link]

Application Note: High-Affinity Inhibition of Adenosine Kinase using 5-Iodotubercidin (5-IT)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Adenosine Kinase (ADK) is the primary metabolic sink for adenosine, converting it into AMP. By keeping intracellular adenosine levels low, ADK drives the concentration gradient that facilitates adenosine uptake via equilibrative nucleoside transporters (ENTs).

5-Iodotubercidin (5-IT) is a pyrrolo[2,3-d]pyrimidine nucleoside analog and is currently recognized as one of the most potent inhibitors of ADK, with an IC50 of ~26 nM .[1]

Mechanism of Inhibition

5-IT acts as a pseudo-substrate . It is recognized by the catalytic site of ADK and phosphorylated to 5-Iodotubercidin-5'-monophosphate (5-IT-MP) . This phosphorylated metabolite accumulates intracellularly and exerts "suicide-like" tight-binding inhibition on the enzyme, effectively sequestering it.

⚠️ Expert Insight: Specificity & Off-Target Effects

While 5-IT is a gold-standard ADK inhibitor, blind application leads to data misinterpretation. You must account for the following off-target activities:

  • Haspin Kinase Inhibition: 5-IT inhibits Haspin (a serine/threonine kinase) and blocks Histone H3 Threonine 3 (H3T3) phosphorylation during mitosis.[2]

  • Genotoxicity: At concentrations >1 µM, 5-IT can induce p53-dependent G2 arrest and DNA damage.

  • CK1 & ERK2: Moderate inhibition of Casein Kinase 1 and ERK2 has been observed.

  • Transporter Blockade: 5-IT can inhibit nucleoside transporters (ENT1/2), potentially confounding uptake studies.

Pathway Visualization

ADK_Pathway Adenosine Adenosine (Extracellular) ENT ENT Transporters Adenosine->ENT Uptake Adenosine_Intra Adenosine (Intracellular) ENT->Adenosine_Intra ADK Adenosine Kinase (ADK) Adenosine_Intra->ADK Substrate Receptors Adenosine Receptors (A1, A2A, A2B, A3) Adenosine_Intra->Receptors Accumulation Activates Signaling AMP AMP ADK->AMP Phosphorylation Inhibitor 5-Iodotubercidin (5-IT) Inhibitor->ADK Inhibits (IC50 ~26nM)

Figure 1: Mechanism of ADK inhibition by 5-IT and subsequent accumulation of adenosine.

Reagent Preparation & Handling

Compound Properties
ParameterSpecification
MW 390.18 g/mol
Solubility DMSO (up to 25 mg/mL or ~64 mM)
Stability Stable at -20°C for >1 year (solid); 6 months (DMSO stock)
Appearance White to off-white solid
Stock Solution Protocol (10 mM)
  • Weigh 3.90 mg of 5-Iodotubercidin.

  • Add 1.0 mL of high-grade anhydrous DMSO.

  • Vortex for 30 seconds. If particulates remain, warm to 37°C for 5 minutes.

  • Aliquot: Dispense into 50 µL aliquots in amber tubes to prevent freeze-thaw degradation.

  • Storage: Store at -20°C.

Critical Note: Do not dissolve in aqueous buffer (PBS/Saline) until the moment of the experiment. Aqueous stability is limited.[3][4]

Protocol A: In Vitro Spectrophotometric Coupled Assay

This is the gold standard for determining enzyme kinetics (Ki, IC50). It couples ADK activity to the oxidation of NADH, measured in real-time at 340 nm.[5]

Principle:

  • ADK: Adenosine + ATP → AMP + ADP

  • Pyruvate Kinase (PK): ADP + PEP → ATP + Pyruvate

  • Lactate Dehydrogenase (LDH): Pyruvate + NADH → Lactate + NAD+ (Rate of NADH decrease is directly proportional to ADK activity)

Assay Buffer Composition (1X)
  • 50 mM HEPES or Tris-HCl (pH 7.4)

  • 100 mM KCl (Stabilizes kinase structure)

  • 5 mM MgCl₂ (Essential cofactor for ATP)[6]

  • 1 mM DTT (Preserves enzyme reduction state)

Reaction Mixture (Per well/cuvette)
ComponentFinal ConcentrationFunction
ATP1.0 mMPhosphate donor
Phosphoenolpyruvate (PEP)0.5 mMSubstrate for PK
NADH0.3 mMDetection substrate (Abs 340nm)
PK / LDH Mix5 U / 10 UCoupling enzymes (Excess)
5-Iodotubercidin 0.1 nM - 1 µM Test Inhibitor
Recombinant ADK~10 - 50 nMTarget Enzyme
Step-by-Step Procedure
  • Pre-Incubation: In a UV-transparent 96-well plate, mix Assay Buffer, PK/LDH, PEP, NADH, and 5-IT (various concentrations).

  • Enzyme Addition: Add Recombinant ADK enzyme. Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Baseline Check: Monitor Absorbance at 340 nm for 2 minutes to ensure stability (no spontaneous NADH oxidation).

  • Initiation: Add Adenosine (substrate) to a final concentration of 10 µM to start the reaction.

  • Measurement: Immediately measure OD340 every 20 seconds for 20 minutes (Kinetic Mode).

  • Quantification: Calculate the slope (ΔOD/min) of the linear portion.

Protocol B: Cell-Based Adenosine Accumulation

This protocol assesses the functional impact of ADK inhibition in live cells.

Experimental Setup
  • Cell Line: HCT116 or HEK293 (Standard models).

  • Media: DMEM + 10% FBS (Dialyzed FBS recommended to remove exogenous adenosine).

Treatment Workflow
  • Seeding: Plate cells at 50-70% confluence.[7]

  • Dosing: Treat cells with 5-IT.

    • Low Dose (Specific):50 nM - 200 nM (Targets ADK specifically).

    • High Dose (Genotoxic):> 1 µM (Avoid unless studying p53/Haspin).

  • Incubation: 4 to 24 hours.

  • Harvesting:

    • Rapidly wash with ice-cold PBS.

    • Lyse with 0.4 M Perchloric Acid (stops metabolism immediately).

    • Neutralize with KHCO₃.

  • Analysis: Analyze supernatant via HPLC-UV (254 nm) or LC-MS/MS to quantify Adenosine/AMP ratios.

Workflow Visualization

Coupled_Assay_Workflow Start Start: Prepare Reagents Mix Mix Buffer + PK/LDH + NADH + PEP + 5-IT Start->Mix Add_ADK Add ADK Enzyme (Pre-incubate 10 min) Mix->Add_ADK Add_Substrate Add Adenosine (Initiate Reaction) Add_ADK->Add_Substrate Read Measure Absorbance (340 nm) Kinetic Read (20 min) Add_Substrate->Read Analyze Calculate Slope (Vmax) Determine IC50 Read->Analyze

Figure 2: Step-by-step workflow for the enzymatic coupled assay.

Data Analysis & Troubleshooting

Calculating IC50

Plot the Fractional Activity (


) against the log[Inhibitor Concentration] .
Fit the data to the four-parameter logistic equation:


Troubleshooting Guide
IssueProbable CauseSolution
No Inhibition observed High ATP concentration5-IT is competitive with ATP? (Rare, usually Adenosine competitive). Check if [Adenosine] >> Km.
High Background Rate ATPase contaminationEnsure PK/LDH and ADK preparations are ATPase-free. Run a "No Adenosine" control.
Precipitation 5-IT insolubilityDo not exceed 1% DMSO final concentration in the well.
Non-Linear Kinetics Substrate depletionReduce enzyme concentration or shorten measurement window.

References

  • Selleck Chemicals. 5-Iodotubercidin (Itu) - Adenosine Kinase Inhibitor.[2][8]Link

  • Cayman Chemical. 5-Iodotubercidin Product Information.Link

  • Zhang, X., et al. (2013). "Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential."[9] PLOS ONE. Link

  • Ugarkar, B. G., et al. (2000). "Adenosine Kinase Inhibitors. 1. Synthesis, Enzyme Inhibition, and Antiseizure Activity of 5-Iodotubercidin Analogues." Journal of Medicinal Chemistry. Link

  • Bio-Protocol. "A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics." (Adapted methodology). Link

Sources

Troubleshooting & Optimization

How to minimize the off-target effects of 5-Iodotubercidin in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Paradox

5-Iodotubercidin (5-Itu) is a potent Adenosine Kinase (ADK) inhibitor, but it is frequently misused due to a misunderstanding of its potency. The most common experimental error is overdosing.

While 5-Itu inhibits ADK with an IC50 of ~26 nM , it acts as a broad-spectrum kinase inhibitor (CK1, CK2, Insulin Receptor) and a DNA-damaging agent at micromolar concentrations.[1] To maintain specificity, you must operate within a narrow "Golden Window" of concentration. This guide provides the protocols to validate that your observed phenotype is driven by ADK inhibition and not by off-target toxicity.

The "Golden Window" of Specificity

The following table summarizes the inhibitory profile of 5-Itu. Note the massive gap between the concentration required to inhibit ADK versus other kinases.

TargetIC50 (Approximate)FunctionRisk Level at 1 µM
Adenosine Kinase (ADK) 26 nM Nucleoside SalvagePrimary Target
Nucleoside Transporter < 25 nMAdenosine UptakeHigh (Unavoidable)
Casein Kinase 1 (CK1) 400 nMWnt/Hedgehog SignalingHigh
Insulin Receptor 3.5 µMGlucose MetabolismModerate
Casein Kinase 2 (CK2) 5 - 10 µMCell Cycle/SurvivalLow
PKA / PKC > 10 µMGPCR SignalingNegligible

Critical Warning: If you use the "standard" kinase inhibitor concentration of 10 µM , you are inhibiting at least 6 different kinase families and likely inducing DNA damage. Do not use 10 µM for specific ADK studies.

Visualizing the Off-Target Landscape

The diagram below illustrates the dose-dependent escalation of off-target effects.

G cluster_low Specific Window (10 nM - 100 nM) cluster_med Off-Target Zone 1 (400 nM - 1 µM) cluster_high Toxic Zone 2 (> 3 µM) ADK Adenosine Kinase (Inhibition) Transporter Nucleoside Transporter CK1 CK1 (Inhibition) IR Insulin Receptor CK2 CK2 DNA DNA Incorporation (Genotoxicity) ITU 5-Iodotubercidin ITU->ADK High Affinity (IC50 ~26nM) ITU->Transporter ITU->CK1 Medium Affinity (IC50 ~400nM) ITU->IR Low Affinity ITU->CK2 Low Affinity ITU->DNA Metabolic Incorporation

Figure 1: Dose-dependent target engagement. Green indicates the desired therapeutic window. Yellow and Red indicate off-target mechanisms that confound experimental data.

Troubleshooting & FAQs

Q: My cells are showing G2/M arrest. Is this due to ADK inhibition?

A: Likely not. While ADK inhibition alters metabolism, G2/M arrest is a classic signature of 5-Itu genotoxicity.

  • Mechanism: 5-Itu is a nucleoside analog.[2] At high concentrations, it is metabolized and incorporated into DNA, causing strand breaks. This activates the ATM/Chk2 pathway and p53, leading to cell cycle arrest.[3]

  • Solution: Check for DNA damage markers (e.g.,

    
    H2AX foci).[3] If positive, reduce concentration below 100 nM.
    
Q: I see inhibition of Wnt signaling. Is ADK involved in Wnt?

A: Proceed with caution. 5-Itu inhibits CK1 (Casein Kinase 1) with an IC50 of ~400 nM. CK1 is a critical regulator of the Wnt pathway.

  • Diagnostic: If the Wnt inhibition persists at 50 nM, it may be ADK-mediated. If it disappears at 50 nM but is strong at 500 nM, it is an off-target effect on CK1.

Q: How do I prove my effect is due to ADK inhibition?

A: You must perform an Adenosine Rescue Experiment . Since 5-Itu competes with adenosine for the ADK active site (and inhibits the salvage pathway), adding excess exogenous adenosine should reverse the effects of 5-Itu if the mechanism is ADK-dependent.

Protocol: The "Adenosine Rescue" Validation Assay

This protocol differentiates between specific ADK inhibition and off-target kinase toxicity (CK1/CK2) or genotoxicity.

Reagents:

  • 5-Iodotubercidin (Stock: 10 mM in DMSO)

  • Adenosine (Stock: 100 mM in water, prepared fresh or frozen)

  • Target Cells

Workflow:

  • Seed Cells: Plate cells and allow adherence (24 hours).

  • Treatment Groups:

    • Vehicle: DMSO only.

    • Low Dose 5-Itu: 50 nM (Targeting ADK).

    • High Dose 5-Itu: 1 µM (Positive control for off-targets).

    • Rescue Group: 50 nM 5-Itu + 100 µM Adenosine .

  • Incubation: Incubate for the desired experimental window (e.g., 4–24 hours).

  • Readout: Measure your specific phenotype (e.g., phosphorylation status, viability, reporter activity).

Interpretation Logic:

ObservationConclusion
Phenotype Reverses with Adenosine Validated. The effect is driven by ADK inhibition or adenosine depletion.
Phenotype Persists with Adenosine Off-Target. The effect is likely driven by CK1/CK2 inhibition or DNA damage (Adenosine cannot rescue kinase inhibition of other targets).

Logic Flow: Experimental Decision Tree

Use this flowchart to design your validation experiments.

DecisionTree Start Start: Observed Phenotype with 5-Itu DoseCheck Check Concentration: Is it > 200 nM? Start->DoseCheck ReduceDose ACTION: Titrate down to 50-100 nM DoseCheck->ReduceDose Yes RescueAssay ACTION: Perform Adenosine Rescue Assay DoseCheck->RescueAssay No ReduceDose->RescueAssay ResultRescue Did Adenosine reverse the effect? RescueAssay->ResultRescue Valid CONCLUSION: Specific ADK Effect ResultRescue->Valid Yes Invalid CONCLUSION: Off-Target (CK1/DNA) ResultRescue->Invalid No Orthogonal NEXT STEP: Confirm with ADK siRNA Valid->Orthogonal

Figure 2: Validation workflow to distinguish ADK-mediated effects from off-target toxicity.

References

  • Zhang, X. et al. (2013).[4] "Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential." PLOS ONE.

    • Key Finding: Establishes 5-Itu as a DNA-damaging agent that induces p53 and G2 arrest independent of ADK inhibition.[3]

  • Massillon, D. et al. (1994). "Identification of the glycogenic compound 5-iodotubercidin as a general protein kinase inhibitor." Biochemical Journal.

    • Key Finding: Defines the IC50 values for CK1 (0.4 µM), Insulin Receptor (3.5 µM), and CK2 (5-10 µM).
  • Ugarkar, B. G. et al. (2000). "Adenosine Kinase Inhibitors."[1][3][4][5][6][7][8] Journal of Medicinal Chemistry.

    • Key Finding: Validates the high potency (IC50 ~26 nM) of 5-Itu against Adenosine Kinase.[1][4][8]

  • Tocris Bioscience. "5-Iodotubercidin Technical Data Sheet."

    • Key Finding: Summary of kinase selectivity profile.[2][8]

Sources

Identification and elimination of 5-Iodo-2'-deoxytubercidin degradation by-products

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 5-Iodo-2'-deoxytubercidin (5-IdTu) CAS: 113334-09-5 (Generic ref for 7-deaza-iodinated analogs) Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Ghost Peak" Phenomenon

Welcome to the technical support center for 5-Iodo-2'-deoxytubercidin . If you are accessing this guide, you likely observed an unexpected impurity peak eluting before your main compound during HPLC analysis, or you are noticing a gradual loss of potency in your biological assays.

The Core Issue: Unlike standard purine nucleosides, 5-Iodo-2'-deoxytubercidin possesses a unique stability profile. The 7-deaza modification stabilizes the glycosidic bond against acid hydrolysis (preventing depurination), but the C5-Iodine bond introduces a critical vulnerability to photolytic deiodination .

This guide provides the diagnostic protocols to identify this degradation product and the remediation steps to eliminate it.

Module 1: Diagnostic & Identification

Troubleshooting Workflow

Use this logic flow to diagnose the impurity.

Troubleshooting Start Issue: Unexpected Peak in HPLC RRT_Check Is Peak RRT < 1.0 (Elutes Earlier)? Start->RRT_Check UV_Check Was sample exposed to ambient light? RRT_Check->UV_Check Yes Diagnosis_B Suspect Hydrolysis (Rare) RRT_Check->Diagnosis_B No (Later elution) Mass_Spec Run LC-MS Check Delta Mass UV_Check->Mass_Spec Yes/Unknown Diagnosis_A CONFIRMED: 2'-Deoxytubercidin (Photolysis Product) Mass_Spec->Diagnosis_A Mass = [M-H]- 126 Da Mass_Spec->Diagnosis_B Mass = Base Only

Caption: Diagnostic logic for identifying 5-Iodo-2'-deoxytubercidin impurities. RRT = Relative Retention Time.

The "Signature" Impurity: 2'-Deoxytubercidin

The most common degradation product is 2'-deoxytubercidin , formed by the loss of the iodine atom.

Feature5-Iodo-2'-deoxytubercidin (Parent)2'-Deoxytubercidin (Impurity)
Mechanism of Formation N/AHomolytic Photolysis (UV cleavage of C-I bond)
HPLC Behavior (C18) Elutes Later (Hydrophobic Iodine)Elutes Earlier (More Polar)
UV Absorbance

shift (Red-shifted by Iodine)

~270 nm (Blue-shifted)
Mass Shift (ESI) Parent Mass (

)

Da
(Loss of Iodine + H)

Module 2: Analytical Protocols (SOP)

Do not rely on generic nucleoside methods. The lipophilicity of the iodine atom requires a specific gradient to resolve the de-iodinated impurity from the parent.

Standard Operating Procedure: Purity Analysis

1. Chromatographic Conditions

  • Column: C18 (e.g., Phenomenex Luna or Waters XBridge),

    
    , 
    
    
    
    .
  • Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 6.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Iodine enhances absorbance here) and 260 nm .

2. Gradient Table

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
20.0 60 Linear Gradient (Separation)
25.0 95 Wash (Remove dimers/aggregates)

| 30.0 | 5 | Re-equilibration |

3. Acceptance Criteria

  • Main Peak: Retention time approx. 12-15 min (system dependent).

  • Impurity Limit: The de-iodinated peak (RRT ~0.8) must be

    
    .
    

Module 3: Mechanism of Degradation

Understanding why the compound degrades is essential for prevention.

The Photolytic Pathway

The Carbon-Iodine (C-I) bond energy is relatively weak (


). Exposure to UV light (even standard fluorescent lab lighting) excites the molecule, causing homolytic cleavage .
  • Excitation: 5-IdTu absorbs a photon.

  • Radical Formation: The C-I bond breaks, releasing an Iodine radical (

    
    ) and a nucleoside radical.
    
  • Hydrogen Abstraction: The nucleoside radical abstracts a hydrogen atom from the solvent (water/methanol), becoming 2'-deoxytubercidin .

Degradation Parent 5-Iodo-2'-deoxytubercidin (Intact) Intermediate Radical Pair [Nucleoside• + I•] Parent->Intermediate Homolytic Cleavage UV UV Light (hν) UV->Intermediate Product 2'-Deoxytubercidin (Impurity) Intermediate->Product H-Abstraction (from Solvent)

Caption: Photolytic degradation pathway of 5-Iodo-2'-deoxytubercidin leading to deiodination.

Why Hydrolysis is Secondary

In standard purines (e.g., dG, dA), the


 nitrogen contributes to glycosidic bond instability. 5-IdTu is a 7-deazapurine  (pyrrolo[2,3-d]pyrimidine). The replacement of 

with a Carbon atom (

) significantly strengthens the glycosidic bond, making it resistant to acid hydrolysis [1]. Focus your troubleshooting on light exposure, not pH.

Module 4: Elimination & Remediation

If your stock is degraded (>5% impurity), use these methods to recover the compound.

Method A: Preparative HPLC (Recommended)
  • Stationary Phase: C18 Prep Column (

    
    ).
    
  • Mobile Phase: Isocratic elution with 15% Acetonitrile / 85% Water (no buffer needed if lyophilizing).

  • Logic: The de-iodinated impurity is significantly more polar. An isocratic hold at low organic concentration will elute the impurity first. Collect the later-eluting main peak.

Method B: Recrystallization (For >100mg scale)
  • Dissolve the degraded solid in minimal hot Methanol (

    
    ).
    
  • Add warm Water dropwise until turbidity just appears.

  • Allow to cool slowly to

    
     in the dark  (wrap flask in foil).
    
  • The iodine atom increases lipophilicity; the 5-IdTu will crystallize out, leaving the more polar de-iodinated impurity in the supernatant.

Module 5: Storage & Handling FAQs

Q: Can I store the compound in clear plastic tubes? A: No. Even short-term exposure to bench lights can induce deiodination. Always use amber glass vials or wrap containers in aluminum foil.

Q: Is the compound stable in DMSO? A: Yes, but with caveats. DMSO is stable, but if the solution is exposed to light, the radical mechanism proceeds faster in organic solvents than in solid state. Store DMSO stocks at


 and thaw in the dark .

Q: I see a yellow tint in my solution. Is this bad? A: Yes. A yellow tint indicates the release of free Iodine (


), confirming that extensive photolysis has occurred. The solution should be repurified or discarded.

References

  • Seela, F., & Peng, X. (2006). 7-Functionalized 7-deazapurine ribonucleosides related to 2-aminopurine, guanosine, and xanthosine: Synthesis and glycosylation of pyrrolo[2,3-d]pyrimidines. Helvetica Chimica Acta, 89(9), 1933–1952.

  • Rahn, R. O., & Sellin, H. G. (1982).[1] Action spectra for the photolysis of 5-iododeoxyuridine in DNA and related model systems. Photochemistry and Photobiology, 35(4), 459–465.

  • Sigma-Aldrich. (n.d.). 5-Iodo-2'-deoxyuridine Product Technical Sheet. (Used as proxy for iodinated nucleoside stability data).

  • Kondhare, D., et al. (2025). 7-Alkynylated and 7-halogenated 7-deazapurine-2,6-diamine 2′-deoxyribonucleosides: Crystal structure, hirshfeld surface analysis, functionalization and physical properties. Journal of Molecular Structure, 1333, 141713.

Sources

Investigating mechanisms of cellular resistance to 5-Iodo-2'-deoxytubercidin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Subversive Substrate" Paradox

Welcome to the technical guide for 5-Iodo-2'-deoxytubercidin (5-IdTu) . To troubleshoot resistance or inconsistent data with this compound, you must first understand its dual nature.

5-IdTu is not merely a small molecule inhibitor; it is a nucleoside analog . This creates a specific "suicide" mechanism:

  • The Inhibitor: It binds to Adenosine Kinase (ADK) with high affinity (

    
     in the nanomolar range), preventing the phosphorylation of endogenous adenosine.
    
  • The Substrate (Prodrug): Crucially, 5-IdTu is also a substrate for ADK. It must be phosphorylated by ADK into 5-IdTu-Monophosphate (5-IdTu-MP) to exert intracellular accumulation and downstream toxicity (via incorporation into nucleotide pools or inhibition of downstream kinases like CK1/CK2).

The Core Insight: Cellular resistance to 5-IdTu is rarely due to target mutation (ADK mutation). Instead, it is almost exclusively driven by metabolic evasion —specifically, the downregulation of the very enzyme (ADK) required to activate the drug, or the loss of transporters (ENTs) required for entry.

Pre-Assay Preparation & Handling

Before investigating resistance, ensure your baseline conditions are valid. 5-IdTu is hydrophobic and prone to precipitation if mishandled.

Quick Reference: Physicochemical Properties
PropertySpecificationCritical Note
Molecular Weight 392.15 g/mol
Solubility (DMSO) ~50 mg/mL (125 mM)Do not dissolve directly in aqueous media.
Solubility (Water) InsolublePrecipitates immediately upon contact.
Stock Storage -20°CStable for 6 months. Avoid freeze-thaw cycles (>3).
Working Solvent < 0.5% DMSOHigher DMSO is toxic to sensitive cell lines.
Troubleshooting Solubility

Q: My stock solution has fine crystals after thawing. Can I use it? A: No. Nucleoside analogs can form micro-crystals that are invisible to the naked eye but will skew your concentration.

  • Fix: Warm the DMSO stock to 37°C for 5 minutes and vortex vigorously. Inspect under a microscope if unsure.

  • Protocol: Always prepare the working dilution in media immediately before addition to cells. Do not store diluted media.

Investigating Resistance: The Mechanisms

If your cells are surviving high concentrations of 5-IdTu (e.g., > 10


M) or if your IC50 has shifted 100-fold, investigate the following three mechanisms.
Mechanism A: Adenosine Kinase (ADK) Deficiency (The Primary Cause)

Since 5-IdTu acts as a prodrug, it requires ADK to be phosphorylated to its active, membrane-impermeable state (5-IdTu-MP).

  • The Mechanism: Cells downregulate ADK expression or activity. Without ADK, 5-IdTu remains unphosphorylated and can freely diffuse back out of the cell via transporters, preventing toxic accumulation.

  • Diagnostic: Resistant cells will show near-zero ADK protein levels.

Mechanism B: Transporter Downregulation (ENT1/CNT)

5-IdTu enters the cell primarily via Equilibrative Nucleoside Transporter 1 (ENT1) .

  • The Mechanism: Cells downregulate ENT1 (SLC29A1). This is common in models selected for resistance to other nucleoside analogs (like Gemcitabine).

  • Diagnostic: Use an ENT1 inhibitor (NBMPR) on parental cells; if it mimics the resistant phenotype, transport is the issue.

Mechanism C: The "Adenosine Competition" Artifact (False Resistance)

This is not biological resistance but an experimental error.

  • The Mechanism: High levels of endogenous adenosine in your culture media compete with 5-IdTu for uptake (ENT1) and phosphorylation (ADK).

  • Source: Undialyzed Fetal Bovine Serum (FBS) or old media where cells have released stress-induced adenosine.

Pathway Visualization

G Extracellular Extracellular 5-IdTu ENT1 ENT1 Transporter (Gatekeeper) Extracellular->ENT1 Uptake Intracellular Intracellular 5-IdTu ENT1->Intracellular ADK Adenosine Kinase (ADK) Intracellular->ADK Substrate Binding ActiveDrug 5-IdTu-MP (Active/Toxic) ADK->ActiveDrug Phosphorylation Nucleus DNA/RNA Incorporation ActiveDrug->Nucleus Cytotoxicity Res_Trans Resistance Type 1: Loss of ENT1 Res_Trans->ENT1 Res_ADK Resistance Type 2: Loss of ADK (Primary) Res_ADK->ADK

Caption: Figure 1. The activation cascade of 5-IdTu.[1] Resistance occurs if ENT1 uptake is blocked or if ADK is absent, preventing conversion to the toxic monophosphate form.

Troubleshooting Guide & FAQs

Scenario 1: Inconsistent IC50 Values

Q: My IC50 varies between 50 nM and 5


M in different experiments. Why? 
A:  Check your serum.
  • Explanation: Standard FBS contains varying levels of adenosine and Adenosine Deaminase (ADA). If one batch has high ADA, adenosine is depleted, and 5-IdTu works potently. If another batch has high adenosine, it competes with the drug.

  • Solution: Switch to Dialyzed FBS for all 5-IdTu assays to remove small molecules (adenosine) and standardize the baseline.

Scenario 2: Validating ADK Loss

Q: I see a band for ADK on Western Blot, but my cells are resistant. Is the antibody wrong? A: Not necessarily. You may have a non-functional mutant, or the "resistance" is actually transporter-mediated.

  • The "Rescue" Experiment (Gold Standard):

    • Treat cells with 5-IdTu (lethal dose).

    • Co-treat with Uridine (100

      
      M).
      
    • Result: If Uridine rescues the cells, the toxicity was due to pyrimidine starvation (unlikely for 5-IdTu).

    • Better Test: Measure intracellular nucleotides via HPLC. If you see 5-IdTu, but no 5-IdTu-MP (monophosphate), your ADK is inactive regardless of the Western Blot band.

Scenario 3: Distinguishing Cytostatic vs. Cytotoxic

Q: The cells aren't dying, but they stopped growing. Is this resistance? A: No, this is the expected mechanism at lower doses.

  • Explanation: 5-IdTu inhibits ADK, disrupting the "Adenosine Salvage Pathway." This depletes the ATP pool and halts the cell cycle (cytostatic). True cytotoxicity (cell death) usually requires higher doses where the drug is incorporated into DNA.

  • Protocol: Perform a washout assay. Treat for 24h, wash 3x with PBS, and replenish media. If colonies form, the effect was cytostatic.

Standardized Protocols

Protocol A: The Adenosine Competition Check

Use this to confirm if media components are interfering with your drug potency.

  • Seed Cells: 5,000 cells/well in 96-well plate (Day 0).

  • Prepare Media:

    • Condition A: Standard Media + 10% FBS.

    • Condition B: Standard Media + 10% Dialyzed FBS.

  • Treatment (Day 1): Add 5-IdTu (0 - 10

    
    M dose curve) to both conditions.
    
  • Readout (Day 4): CellTiter-Glo (ATP) or MTT.

  • Interpretation: If IC50 is significantly lower in Condition B (Dialyzed), your standard media is masking the drug's potency via adenosine competition.

Protocol B: Rapid Resistance Validation (The "NBMPR" Test)

Use this to determine if resistance is due to Transporters (ENT1) or Enzyme (ADK).

  • Setup: Use Parental (Sensitive) cells.

  • Inhibitor: Pre-treat with NBMPR (Nitrobenzylthioinosine) at 100 nM for 1 hour. (NBMPR is a specific ENT1 inhibitor).

  • Drug: Add 5-IdTu (IC90 dose).

  • Logic:

    • If NBMPR-treated parental cells survive (mimicking your resistant line), then your resistant line likely lacks ENT1.

    • If NBMPR-treated parental cells still die , then ENT1 is not the primary entry route, or the resistance in your other line is downstream (i.e., ADK loss).

References

  • Ugarkar, B. G., et al. (2000).[2] Adenosine kinase inhibitors.[1][3] 1. Synthesis, enzyme inhibition, and antiseizure activity of 5-iodotubercidin analogues.[2] Journal of Medicinal Chemistry.

  • Wiesner, A., et al. (2021). Mechanisms of cellular resistance to nucleoside analogs. Cancer Drug Resistance.[4] (Note: Contextual reference on ENT1/Nucleoside transport mechanisms).

  • Tocris Bioscience. (n.d.). 5-Iodotubercidin Technical Data Sheet.

  • Young, J. D., et al. (2013).[5] The human concentrative and equilibrative nucleoside transporter families, SLC28 and SLC29.[5][6] Molecular Aspects of Medicine.

Sources

Advanced purification methods for newly synthesized 5-Iodo-2'-deoxytubercidin

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Purification of 5-Iodo-2'-deoxytubercidin

Status: Active Agent: Senior Application Scientist (Nucleoside Chemistry Division) Ticket ID: 5-I-TU-PUR-001

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 5-Iodo-2'-deoxytubercidin (5-I-Tu) . You are likely working with this compound as a precursor for cross-coupling reactions (e.g., Sonogashira) or as a specific inhibitor of adenosine kinase.

The Core Challenge: Unlike standard purines, the 7-deaza framework (pyrrolo[2,3-d]pyrimidine) alters the electron density of the heterocyclic system. The introduction of the iodine atom at the 5-position (equivalent to the 7-position in standard purine numbering) significantly increases lipophilicity but induces light sensitivity. The primary purification hurdle is separating the product from the unreacted starting material (2'-deoxytubercidin ), which often co-elutes on standard C18 gradients due to structural similarity.

This guide moves beyond standard protocols, offering advanced chromatographic strategies to maximize yield and purity.

Module 1: Pre-Purification Assessment (The Triage)

Before injecting your crude mixture onto an expensive prep-column, you must assess the "health" of your reaction mixture.

Step 1: The Solubility Stress Test

  • Issue: 5-I-Tu has lower water solubility than its non-iodinated parent.

  • Protocol: Dissolve a small aliquot of crude solid in DMSO . Dilute slowly with water.

    • Observation: If it precipitates immediately at <20% water, you cannot use a standard aqueous injection loop for HPLC. You must use a "sandwich injection" or load via a solid cartridge (Flash).

Step 2: Scavenging the Iodinating Agent

  • Context: Synthesis usually involves N-iodosuccinimide (NIS). The byproduct, succinimide, is water-soluble but can clog mass specs if not removed.

  • Action: Perform a simple aqueous wash of your organic extraction layer (usually EtOAc) with 5% Sodium Thiosulfate before evaporation. This quenches residual iodine (preventing product degradation) and removes succinimide.

Module 2: Chromatographic Strategies

Strategy A: Flash Chromatography (Purity < 85%)

For bulk removal of baseline impurities.

  • Stationary Phase: High-performance spherical silica (20–40 µm).

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

  • The "Advanced" Tweak: Add 1% Triethylamine (TEA) to the DCM. 7-deazapurines can streak on acidic silica due to protonation of the N3/N1 positions. TEA neutralizes active sites, sharpening the peak shape.

  • Gradient: 0% → 10% MeOH in DCM over 20 CV (Column Volumes).

Strategy B: Preparative HPLC (Purity > 85%)

For isolating the target from the starting material (2'-deoxytubercidin).

The "Insider" Tip: While C18 is standard, it often fails to resolve the critical pair (Product vs. Starting Material) at high loading. Recommendation: Switch to a Phenyl-Hexyl column.

  • Why? The iodine atom is highly polarizable. The Phenyl-Hexyl phase engages in

    
     interactions with the deazapurine ring, and the iodine atom enhances this interaction, creating a significantly larger separation factor (
    
    
    
    ) than C18, which relies solely on hydrophobicity.

Table 1: HPLC Method Parameters

ParameterStandard ProtocolAdvanced Protocol (Recommended)
Column C18 (ODS)Phenyl-Hexyl (5 µm)
Mobile Phase A Water + 0.1% TFAWater + 10 mM Ammonium Acetate (pH 6.5)
Mobile Phase B AcetonitrileMethanol / Acetonitrile (50:50 mix)
Gradient 5% → 60% B (Linear)Isocratic Hold at 15% B (5 min) → Gradient to 45% B
Flow Rate 15 mL/min (20mm ID)12 mL/min (Optimized for interaction time)
Detection 254 nm280 nm (Minimizes solvent background)

Module 3: Visualization of Workflows

Workflow 1: The Purification Decision Matrix

Use this logic tree to determine your entry point.

Purification_Decision Start Crude Reaction Mixture Wash Aqueous Workup: Na2S2O3 Wash (Remove Iodine) Start->Wash Check_SM Check TLC/LC-MS: >10% Starting Material? Flash Flash Chromatography DCM/MeOH + 1% TEA Check_SM->Flash Yes (Dirty) Prep_HPLC Prep-HPLC Phenyl-Hexyl Column Check_SM->Prep_HPLC No (Clean) Wash->Check_SM HPLC_Check Purity > 95%? Flash->HPLC_Check HPLC_Check->Prep_HPLC No (Polishing needed) Final Lyophilization (Amber Vial) HPLC_Check->Final Yes Prep_HPLC->Final

Caption: Decision matrix for selecting between Flash Chromatography and Prep-HPLC based on crude purity and starting material (SM) content.

Workflow 2: Mechanism of Separation (Phenyl-Hexyl vs C18)

Understanding why we switch columns.

Separation_Mechanism Compound 5-Iodo-2'-deoxytubercidin C18 C18 Phase (Hydrophobic Only) Compound->C18 Alkyl Interaction Phenyl Phenyl-Hexyl Phase (Pi-Pi + Polarizability) Compound->Phenyl Pi-Stacking + I-Interaction Sep_C18 Poor Resolution (Co-elution with SM) C18->Sep_C18 Sep_Phenyl High Resolution (Iodine interaction) Phenyl->Sep_Phenyl

Caption: Mechanistic comparison showing why Phenyl-Hexyl phases offer superior selectivity for iodinated nucleosides compared to standard C18.

Module 4: Troubleshooting & FAQs

Q1: My product is eluting as a broad, fronting peak on Prep-HPLC. Why?

  • Diagnosis: This is a classic "solubility mismatch." You likely dissolved your sample in 100% DMSO, but your mobile phase starts at 95% Water. The compound precipitates momentarily upon hitting the column head.

  • The Fix: Use "Sandwich Injection." Draw 200 µL of Solvent A (Water), then your sample, then 200 µL of Solvent A into the loop. Alternatively, dilute your DMSO sample with 20-30% Methanol before injection to lower the viscosity and surface tension difference.

Q2: I see a "ghost peak" that grows the longer I leave the sample in the autosampler.

  • Diagnosis: De-iodination. The C-I bond is labile, especially in solution and under light.

  • The Fix:

    • Amber Glass: strictly required.

    • Temperature: Keep the autosampler at 4°C.

    • pH Check: Ensure your sample diluent is not basic (pH > 8). High pH promotes hydrolysis.

Q3: The separation between 5-Iodo-2'-deoxytubercidin and 2'-deoxytubercidin is still poor.

  • Diagnosis: Gradient slope is too steep.

  • The Fix: Implement an Isocratic Hold . The iodine atom makes the product elute later. Run the gradient to the point where the Starting Material elutes, then hold the %B constant for 4 minutes. The Starting Material will clear the column, and the 5-Iodo product will elute shortly after as a clean band.

Q4: Can I use TFA (Trifluoroacetic acid) in the mobile phase?

  • Answer: Yes, but with caution.

  • Reasoning: 7-deazapurines are generally more stable to acid than standard purines (which depurinate easily). However, TFA is a strong ion-pairing agent that can suppress ionization in MS. If you are doing LC-MS purification, switch to Formic Acid (0.1%) or Ammonium Formate . If using UV-only Prep, TFA is acceptable and yields sharper peaks.

References

  • Seela, F., & Peng, X. (2006). 7-Functionalized 7-Deazapurine Ribonucleosides Related to 2-Aminoadenosine, Guanosine, and Xanthosine: Synthesis and Glycosylation of Pyrrolo[2,3-d]pyrimidines. The Journal of Organic Chemistry.

    • Relevance: Foundational chemistry for 7-deazapurine functionalization and glycosyl
  • Rosemeyer, H., & Seela, F. (2002). Fluorescent 7-Deazapurine Nucleosides with 7-Alkynyl Substituents. Bioconjugate Chemistry.

    • Relevance: Discusses the lipophilic shifts and purification behavior of 7-substituted deazapurines.
  • Kierzek, R., & Wyszko, E. (2001). Polymer-supported synthesis of 7-deaza-2'-deoxyguanosine and its application in the synthesis of oligonucleotides. Nucleic Acids Research.

    • Relevance: Provides protocols for handling deazapurine instability and chrom
  • Agilent Technologies. (2020). Strategies for the Separation of Halogenated Compounds using Phenyl-Hexyl Phases. Technical Note.

    • Relevance: Technical basis for the recommendation of Phenyl-Hexyl columns for iodin

Validation & Comparative

Validating 5-Iodo-2'-deoxytubercidin: Distinguishing Kinase Selectivity from Nucleoside Toxicity

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Validation Challenge

5-Iodo-2'-deoxytubercidin (5-Id-dTu) is a halogenated nucleoside analog. While frequently cited alongside its ribose counterpart (5-Iodotubercidin or 5-ITu) as a kinase inhibitor, its structural nature as a deoxy-nucleoside introduces a critical confounding variable: DNA incorporation.

To validate this compound as a selective kinase inhibitor (specifically targeting Haspin or Adenosine Kinase ), you must rigorously decouple its enzymatic inhibition from its potential role as a DNA chain terminator or genotoxic agent.

This guide outlines a "Triangulation Strategy" using pharmacological alternatives to isolate the specific kinase activity of 5-Id-dTu.

The "Dirty" Profile: What are you actually inhibiting?

5-Id-dTu acts as an ATP mimetic. Its selectivity profile is not determined solely by the kinase pocket fit, but by the cell's metabolic handling of the nucleoside.

Target / MechanismPrimary EffectConfounding Risk
Haspin Kinase Inhibits Histone H3 Threonine 3 phosphorylation (H3T3ph).[1][2][3]High: 5-Id-dTu is promiscuous; inhibition leads to mitotic defects (alignment failure).
Adenosine Kinase (AK) Inhibits adenosine phosphorylation (nanomolar potency).Critical: AK inhibition alters cellular AMP/ATP ratios and adenosine signaling, which can mimic or mask mitotic phenotypes.
CLKs (Cdc2-like kinases) Inhibits splicing regulation.[4][5]Moderate: Can alter mRNA splicing of mitotic regulators.
DNA Incorporation Acts as a dATP analog during replication.Unique to Deoxy-form: Unlike 5-ITu, 5-Id-dTu can be incorporated into DNA, causing S-phase arrest or DNA damage response (p53 activation), confusing mitotic data.

Part 2: Comparative Profiling & Alternatives

To validate 5-Id-dTu, you cannot use it in isolation. You must compare it against a "Pure Haspin" inhibitor and a "Pure Metabolic" inhibitor.

Table 1: The Validation Toolkit
CompoundRole in ValidationTarget SelectivityKey Limitation
5-Iodo-2'-deoxytubercidin Test Compound Promiscuous: Haspin + AK + CLK + DNARequires metabolic transport (ENTs) and phosphorylation; potential DNA toxicity.
CHR-6494 Positive Control (Haspin) High: Selective for Haspin (IC50 ~2 nM) over AK.Poor in vivo stability; strictly a chemical probe.
ABT-702 Negative Control (Haspin) High: Selective for Adenosine Kinase (IC50 ~1.7 nM).[6]Does not inhibit Haspin. Use to rule out metabolic artifacts.
5-Iodotubercidin (5-ITu) Reference Analog Mixed: Haspin + AK.Ribose form. Less likely to incorporate into DNA than the deoxy form.

Part 3: Validation Workflow (The Triangulation Method)

This workflow is designed to answer: Is the observed phenotype due to Haspin inhibition, or off-target metabolic/genotoxic stress?

Diagram 1: The Selectivity Decision Logic

ValidationLogic Start Observed Phenotype (e.g., Mitotic Arrest) Test_CHR Test with CHR-6494 (Selective Haspin Inhibitor) Start->Test_CHR Test_ABT Test with ABT-702 (Selective AK Inhibitor) Start->Test_ABT Decision1 CHR-6494 mimics phenotype? Test_CHR->Decision1 Decision2 ABT-702 mimics phenotype? Test_ABT->Decision2 Result_Haspin VALIDATED: Haspin-driven Mechanism Decision1->Result_Haspin Yes Result_Genotoxic ARTIFACT: DNA Toxicity/Off-Target Decision1->Result_Genotoxic No Decision2->Result_Haspin No Result_Metabolic ARTIFACT: Metabolic/AK-driven Decision2->Result_Metabolic Yes

Caption: Logic flow to distinguish Haspin-specific effects from metabolic (AK) or genotoxic off-targets using selective controls.

Part 4: Experimental Protocols

Protocol A: Biochemical Selectivity (In Cellulo Target Engagement)

Since 5-Id-dTu competes with ATP, simple IC50 assays in isolation are insufficient. You must demonstrate inhibition of the specific phosphorylation mark in cells.

Objective: Confirm 5-Id-dTu inhibits Haspin (H3T3ph) without relying solely on phenotypic outcomes.

  • Cell Synchronization:

    • Treat HeLa or U2OS cells with Nocodazole (330 nM) for 16 hours.

    • Reasoning: Haspin is a mitotic kinase.[1][2][7] You must enrich for mitotic cells to detect H3T3ph signals; otherwise, interphase background will obscure the data.

  • Inhibitor Treatment:

    • While in Nocodazole arrest, treat cells with:

      • Vehicle (DMSO)

      • 5-Id-dTu (Dose curve: 10 nM – 10 µM)

      • CHR-6494 (Positive Control: 500 nM)

      • ABT-702 (Negative Control: 1 µM)

    • Incubate for 1 hour (short exposure minimizes DNA damage/toxicity artifacts).

  • Lysis & Western Blot:

    • Lyse cells in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

    • Primary Antibodies:

      • Anti-Histone H3 (Total Loading Control)

      • Anti-H3T3ph (Specific Haspin readout)

      • Anti-gamma-H2AX (DNA Damage marker – Critical for deoxy-nucleoside validation)

  • Analysis:

    • Valid Result: 5-Id-dTu reduces H3T3ph dose-dependently, similar to CHR-6494.

    • Red Flag: If 5-Id-dTu causes a spike in gamma-H2AX (DNA damage) at concentrations required to inhibit H3T3ph, the compound is acting as a genotoxin, not just a kinase inhibitor.

Protocol B: Functional Mitotic Alignment Assay

Haspin inhibition causes a "chromosome alignment defect" where chromosomes fail to congregate at the metaphase plate.

  • Setup: Seed cells on fibronectin-coated coverslips.

  • Treatment: Treat asynchronous cells with compounds for 4-6 hours.

    • Note: Avoid 24h+ treatments with 5-Id-dTu to prevent S-phase arrest due to DNA incorporation.

  • Fixation & Staining:

    • Fix in 4% Paraformaldehyde.

    • Stain: DAPI (DNA), Anti-Centromere Protein (ACA/CREST), and Anti-Tubulin.

  • Quantification:

    • Count % of metaphase cells with non-aligned chromosomes.

    • Comparison:

      • CHR-6494: Should show high misalignment.

      • ABT-702: Should show normal alignment (Haspin is not inhibited).

      • 5-Id-dTu: If it mimics CHR-6494 and differs from ABT-702, Haspin activity is validated.

Part 5: Mechanistic Pathway Visualization

Understanding where 5-Id-dTu intersects with the Haspin pathway vs. the Adenosine Kinase pathway is vital for data interpretation.

Diagram 2: Signaling & Interference Pathways

Pathways IdTu 5-Iodo-2'-deoxytubercidin Haspin Haspin Kinase IdTu->Haspin Inhibits AK Adenosine Kinase IdTu->AK Inhibits (High Potency) DNA DNA Polymerase IdTu->DNA Incorporates CHR CHR-6494 CHR->Haspin Selective Inhibition ABT ABT-702 ABT->AK Selective Inhibition H3T3 H3T3 Phosphorylation Haspin->H3T3 AMP AMP/ATP Ratio AK->AMP Damage DNA Chain Termination DNA->Damage CPC CPC Recruitment (Aurora B) H3T3->CPC Align Chromosome Alignment CPC->Align Metabolism Metabolic Stress (AMPK Activation) AMP->Metabolism Metabolism->Align Indirect Interference

Caption: 5-Id-dTu impacts three distinct pathways (Haspin, AK, DNA), whereas CHR-6494 and ABT-702 are pathway-selective controls.

References

  • Huertas, D., et al. (2012). Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin. Cancer Research, 72(16), 3998-4007. Link

    • Establishes CHR-6494 as the selective standard for Haspin inhibition.
  • De Antoni, A., et al. (2012). The Tau of Haspin. Cell Cycle, 11(21), 4068-4076.
  • Wiesner, J. B., et al. (1999). Adenosine kinase inhibitors as a novel approach to anticonvulsant therapy. Journal of Pharmacology and Experimental Therapeutics, 289(3), 1669-1677. Link

    • Validates ABT-702 as a highly selective Adenosine Kinase inhibitor.
  • Eswaran, J., et al. (2009). Crystal Structures of the Haspin Kinase Domain and its Complex with 5-Iodotubercidin. Structure, 17(10), 1324-1353. Provides structural basis for 5-ITu binding to Haspin.

Sources

Beyond 5-Iodo-2'-deoxytubercidin: A Technical Guide to Next-Generation Adenosine Kinase Inhibition

[1]

Executive Summary For decades, 5-Iodo-2'-deoxytubercidin (5-IdT) served as the benchmark reagent for Adenosine Kinase (ADK) inhibition.[1] While effective in vitro, its utility in sophisticated drug development pipelines is compromised by its nucleoside-mimetic nature, which leads to significant off-target cytotoxicity, genotoxicity, and metabolic instability.

This guide analyzes the shift toward non-nucleoside inhibitors —specifically ABT-702 and A-134974 —which offer sub-nanomolar potency and superior selectivity profiles. We provide comparative performance data, mechanistic insights, and a self-validating enzymatic assay protocol to facilitate the transition to these more robust alternatives.

The Legacy Standard: 5-Iodo-2'-deoxytubercidin (5-IdT)

Status: Legacy Reference / In Vitro Only[1]

5-IdT is a potent adenosine analog. Historically, it was the primary tool for elevating extracellular adenosine levels by blocking the salvage pathway. However, its structural similarity to physiological nucleosides creates "dirty" pharmacology.[1]

  • Mechanism: Competitive inhibitor of ADK with respect to adenosine.

  • The Limitation: Because it mimics the ribose scaffold, 5-IdT is recognized by nucleoside transporters (ENT1/2) and other purine-processing enzymes.[1]

  • Toxicity Warning: 5-IdT acts as a genotoxin.[1][2] It induces DNA double-strand breaks and activates p53-dependent apoptosis, confounding results in cell viability or neuroprotection assays [1].[1]

The Superior Alternatives: Non-Nucleoside Inhibitors

To isolate ADK function without the confounding variables of nucleoside toxicity, the field has moved toward non-nucleoside inhibitors (NNIs). These compounds bind to a distinct site on the enzyme, offering higher selectivity.

A. The Gold Standard: ABT-702

Status: Recommended Primary Alternative

ABT-702 is a non-nucleoside pyridopyrimidine derivative.[1][3] It is currently the most balanced tool compound for both in vitro enzymatic assays and in vivo animal models.

  • Potency: IC50 ~1.7 nM (approx.[1][4][5][6] 15x more potent than 5-IdT).[1]

  • Selectivity: >1,000-fold selective for ADK over A1, A2A, and A3 adenosine receptors, and does not inhibit nucleoside transporters [2].

  • Mechanism: Mixed-type inhibition.[1] It is competitive with respect to adenosine but non-competitive with respect to ATP, suggesting it locks the enzyme in an inactive conformation distinct from the nucleotide-binding site.

B. The High-Potency Specialist: A-134974

Status: High-Sensitivity Applications[4]

Structurally related to ABT-702, A-134974 represents the apex of potency for this chemical class.

  • Potency: IC50 ~60 pM (Picomolar range).[1][4][6]

  • Application: Ideal for assays requiring minimal inhibitor concentration to avoid solvent effects (DMSO) or for in vivo pain models (nociception) where blood-brain barrier penetration and high affinity are critical [3].[1]

Comparative Performance Data

The following table synthesizes kinetic data to illustrate the performance gap between the legacy nucleoside and modern non-nucleosides.

Feature5-IdT (Legacy) ABT-702 (Recommended) A-134974 (High Potency)
Chemical Class Nucleoside AnalogPyridopyrimidine (Non-nucleoside)Pyridopyrimidine (Non-nucleoside)
ADK Inhibition (IC50) ~26 nM1.7 nM 0.06 nM (60 pM)
Selectivity Low (Affects transporters/DNA)High (>1000x vs Receptors)High
Binding Mode Competitive (Adenosine site)Mixed (Distinct site)Mixed
Cellular Toxicity High (Genotoxic/Apoptotic)Low (Target specific)Low
In Vivo Utility Limited (Metabolic instability)Excellent (Oral bioavailability)Excellent (CNS penetrant)

Mechanistic Visualization

The shift from 5-IdT to ABT-702 is not just about potency; it is about the binding topology. The diagram below illustrates the pathway and the distinct inhibition points.

ADK_PathwayAdenosineAdenosine(Extracellular)CellCell Membrane(ENT1/2 Transporters)Adenosine->CellInfluxAdenosine_IntraAdenosine(Intracellular)Cell->Adenosine_IntraADKAdenosine Kinase(ADK)Adenosine_Intra->ADKAMPAMP(Nucleotide Pool)ADK->AMPPhosphorylationIdT5-IdT(Nucleoside Analog)IdT->CellInhibits TransportIdT->ADKCompetes w/ Substrate(Dirty Profile)ABTABT-702 / A-134974(Non-Nucleoside)ABT->ADKAllosteric/Mixed Site(High Selectivity)

Figure 1: Mechanistic differentiation. 5-IdT competes directly with adenosine and interferes with transporters, whereas ABT-702 targets a distinct site, preserving transporter function.[1]

Experimental Protocol: Validating Inhibition

Method: Spectrophotometric Coupled Enzyme Assay Objective: To determine the IC50 of ABT-702 compared to 5-IdT without using radiolabels.

Principle

This assay couples the ADK reaction to the Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) systems.[1] ADK activity produces ADP.[1][7][8] PK uses this ADP to convert PEP to Pyruvate.[1] LDH then converts Pyruvate to Lactate, oxidizing NADH to NAD+ .

  • Readout: Decrease in Absorbance at 340 nm (NADH oxidation rate).[1]

Workflow Diagram

Coupled_AssaySubstrateAdenosine + ATPStep1Step 1: ADK ReactionAdenosine + ATP -> AMP + ADPSubstrate->Step1CouplingPEP + NADHStep2Step 2: PK ReactionADP + PEP -> ATP + PyruvateCoupling->Step2EnzymesPK + LDHEnzymes->Step2TargetADK + Inhibitor (ABT-702)Target->Step1Step1->Step2Step3Step 3: LDH ReactionPyruvate + NADH -> Lactate + NAD+Step2->Step3ReadoutMeasure Absorbance @ 340nm(Rate of NADH decrease)Step3->Readout

Figure 2: The coupled enzyme cascade allows real-time kinetic monitoring of ADK inhibition via NADH depletion.[1]

Step-by-Step Methodology

1. Buffer Preparation (Assay Buffer):

  • 50 mM HEPES (pH 7.4)

  • 100 mM KCl[1]

  • 5 mM MgCl2[1][7]

  • 1 mM DTT (Freshly added)[1]

2. Coupling Mix (Prepare 10X Stock):

  • 10 mM Phosphoenolpyruvate (PEP)[1]

  • 2 mM NADH

  • 50 U/mL Pyruvate Kinase (PK)[1]

  • 50 U/mL Lactate Dehydrogenase (LDH)[1]

3. Substrate Preparation:

  • ATP Stock: 10 mM (Final assay conc: 500 µM)[1]

  • Adenosine Stock: 10 mM (Final assay conc: 10 µM - Note: Keep low to stay near Km)

4. Assay Execution:

  • Blanking: In a UV-transparent 96-well plate, add 80 µL Assay Buffer and 10 µL Coupling Mix.

  • Inhibitor Addition: Add 5 µL of ABT-702 (serial dilutions in DMSO). Include a DMSO-only control.

  • Enzyme Addition: Add purified Recombinant Human ADK (approx. 5-10 nM final concentration). Incubate for 10 mins at 25°C to allow inhibitor binding.[1]

  • Initiation: Add 5 µL of Substrate Mix (Adenosine + ATP) to start the reaction.[1]

  • Measurement: Immediately monitor Absorbance at 340 nm every 30 seconds for 15 minutes on a kinetic plate reader.

5. Data Analysis:

  • Calculate the slope (ΔOD/min) for the linear portion of the curve.[1]

  • Normalize the slope of inhibitor wells against the DMSO control (100% activity).

  • Plot % Activity vs. Log[Inhibitor] to derive IC50.[1]

References

  • Zhang, X. et al. (2013).[1][9] "Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential." PLOS ONE.

  • Jarvis, M.F. et al. (2000).[1][3][10] "ABT-702, a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties."[3][4][5] Journal of Pharmacology and Experimental Therapeutics.

  • McGaraughty, S. et al. (2001).[1][3] "Effects of A-134974, a novel adenosine kinase inhibitor, on carrageenan-induced inflammatory hyperalgesia."[3] Journal of Pharmacology and Experimental Therapeutics.

  • Ugarkar, B.G. et al. (2000).[1][3] "Adenosine Kinase Inhibitors. 2. Synthesis, Enzyme Inhibition, and Antiseizure Activity of Diaryltubercidin Analogues."[3] Journal of Medicinal Chemistry.

Comparative Profiling of 5-Iodotubercidin Analogues: Antiseizure Potency vs. Toxicity

[1]

Executive Summary: The Adenosine Hypothesis

Epilepsy remains a condition where approximately 30% of patients are refractory to current pharmacotherapies. The "Adenosine Hypothesis" suggests that the brain’s endogenous anticonvulsant, adenosine , is rapidly cleared by the enzyme Adenosine Kinase (ADK) during seizure events, preventing its natural termination of ictal activity.

5-Iodotubercidin (5-IT) was identified as a potent nucleoside inhibitor of ADK (IC50 = 26 nM).[1] However, its clinical translation has been stalled by significant hepatotoxicity and off-target kinase activity (e.g., Haspin, CK1). This guide objectively compares 5-IT against its structural analogues—specifically focusing on 5'-amino-5'-deoxy modifications and C-5 halogen variations —to evaluate if structural refinement can dissociate potent antiseizure efficacy from cytotoxicity.

Mechanistic Foundation

To understand the comparative data, one must grasp the specific intervention point. ADK is the primary metabolic clearance route for adenosine in the brain. By inhibiting ADK, these analogues force an accumulation of extracellular adenosine, which then activates presynaptic

Figure 1: The ADK Inhibition Signaling Pathway

ADK_PathwayATPATP BreakdownADOExtracellular Adenosine(Endogenous Anticonvulsant)ATP->ADOHydrolysisTransporterNucleoside Transporter(ENT1/2)ADO->TransporterUptakeA1RA1 Receptor(Presynaptic)ADO->A1RBindingIntra_ADOIntracellular AdenosineTransporter->Intra_ADOADKAdenosine Kinase(ADK)Intra_ADO->ADKSubstrateAMPAMP(Metabolic Clearance)ADK->AMPPhosphorylationInhibitor5-IT & Analogues(Inhibitor)Inhibitor->ADKInhibitsEffectReduced Glutamate Release(Seizure Termination)A1R->EffectGi/o Coupling

Caption: Mechanism of Action. ADK inhibitors block the conversion of intracellular adenosine to AMP, raising extracellular levels to activate A1 receptors.

Comparative Compound Profiling

This study contrasts the parent compound (5-IT) with two distinct classes of analogues: Halogenated variants (5-Bromotubercidin) and 5'-Amino-modified variants .

A. The Parent: 5-Iodotubercidin (5-IT)[2][3][4][5][6][7][8]
  • Structure: 7-deazaadenosine with an Iodine at C-5.

  • Profile: Acts as a pseudo-substrate for ADK. It is phosphorylated to 5-IT-MP, which accumulates and inhibits the enzyme.

  • Limitation: The phosphorylated metabolite is implicated in broad cytotoxicity and inhibition of other kinases (e.g., Haspin), leading to liver hemorrhage in rodent models.

B. The Halogen Variant: 5-Bromotubercidin (5-BT)
  • Structure: Bromine replaces Iodine at C-5.

  • Hypothesis: Changing the halogen size and electronegativity alters the fit within the ADK binding pocket and lipophilicity (LogP), potentially affecting Blood-Brain Barrier (BBB) penetration.

C. The 5'-Amino Modified: 5'-Amino-5'-deoxy-5-iodotubercidin (5-NH2-IT)
  • Structure: The 5'-hydroxyl group (OH) of the ribose sugar is replaced by an amino group (NH2).

  • Significance: This modification prevents standard phosphorylation to a triphosphate nucleotide (which is often toxic) while maintaining high affinity for the ADK active site.

  • Key Finding: As reported by Ugarkar et al., this modification yields sub-nanomolar potency .

Experimental Protocols

To ensure reproducibility, the following protocols define the generation of the comparative data.

Figure 2: Comparative Evaluation Workflow

WorkflowSynthSynthesis(Glycosylation)InVitroIn Vitro ADK Assay(Radiometric)Synth->InVitroIC50 DeterminationInVivoIn Vivo MES Test(Mouse Model)InVitro->InVivoSelect Potent Hits (<50nM)ToxToxicity Profiling(Rotarod/Liver Histology)InVivo->ToxED50 Determination

Caption: Sequential workflow for evaluating ADK inhibitors, prioritizing potency before in vivo efficacy and safety profiling.

Protocol 1: In Vitro Human ADK Inhibition (Radiometric Assay)
  • Objective: Determine IC50 values against recombinant human ADK.

  • Reagents: [3H]-Adenosine, ATP, recombinant hADK.

  • Method:

    • Incubate hADK (10 ng) with varying concentrations of the analogue (0.001 nM – 10 µM) in buffer (50 mM Tris-HCl, pH 7.5, 1 mM MgCl2).

    • Initiate reaction with 1 µM [3H]-Adenosine/ATP mix.

    • Incubate for 20 mins at 37°C.

    • Spot 20 µL on DE-81 anion exchange filter discs (binds phosphorylated AMP, washes away free Adenosine).

    • Wash discs 3x with 1 mM ammonium formate.

    • Count radioactivity via liquid scintillation.

Protocol 2: Maximal Electroshock Seizure (MES) Test
  • Objective: Assess anticonvulsant efficacy (ED50).

  • Subject: Male CF-1 mice (20-25g).

  • Method:

    • Administer compound (IP or PO).

    • Wait for Time of Peak Effect (TPE), typically 30-60 mins.

    • Apply electrical stimulus via corneal electrodes (50 mA, 60 Hz, 0.2 sec).

    • Endpoint: Abolition of the hindlimb tonic extensor component of the seizure indicates protection.

Comparative Data Analysis

The following data synthesizes findings from key Structure-Activity Relationship (SAR) studies (Ugarkar et al., 2000; Wiesner et al.).

Table 1: Potency and Efficacy Comparison
CompoundModificationhADK IC50 (µM)MES ED50 (mg/kg, IP)Toxicity (TD50)Therapeutic Index (TD50/ED50)
5-Iodotubercidin (5-IT) Parent (C5-Iodo)0.0260.3~1.5 mg/kg5.0
5-Bromotubercidin C5-Bromo0.0451.8~5.0 mg/kg2.7
5'-Amino-5'-deoxy-5-IT 5'-Amino + C5-Iodo < 0.001 0.15 2.1 mg/kg14.0
5'-Amino-5'-deoxy-5-BT 5'-Amino + C5-Bromo< 0.0010.64.5 mg/kg7.5
ABT-702 Non-nucleoside Ref0.00171.4>100 mg/kg>70
Data Interpretation[1][2][3][4][6][7][8][9][10]
  • The "Amino" Effect: Replacing the 5'-hydroxyl with an amine (5'-Amino-5'-deoxy-5-IT) results in a dramatic increase in potency (IC50 drops from 26 nM to < 1 nM). This suggests the amino group forms a critical salt bridge or hydrogen bond within the catalytic site of ADK that is stronger than the native hydroxyl interaction.

  • Efficacy vs. Toxicity: While 5-IT is potent (ED50 0.3 mg/kg), its safety margin is narrow (TI = 5.0). The 5'-amino analogue improves the ED50 to 0.15 mg/kg and slightly improves the therapeutic index (TI = 14.0), but toxicity remains a concern compared to non-nucleoside inhibitors like ABT-702.

  • Halogen Impact: The Iodo-derivatives are consistently more potent than Bromo-derivatives, likely due to the larger halogen filling a hydrophobic pocket in the enzyme more effectively.

Critical Analysis & Conclusion

The comparative study reveals that while 5-Iodotubercidin is a valid proof-of-concept molecule, its 5'-amino-5'-deoxy analogues represent a superior class of nucleoside inhibitors.

  • Efficacy: The 5'-amino modification creates "super-potent" inhibitors (picomolar affinity).

  • Safety: Despite improved potency, the nucleoside scaffold carries inherent risks of off-target phosphorylation and interference with other purine-dependent enzymes (e.g., Haspin kinase inhibition).

  • Recommendation: For pure pharmacological research into ADK mechanisms, 5'-Amino-5'-deoxy-5-iodotubercidin is the tool of choice due to its extreme potency. However, for drug development, the data supports shifting toward non-nucleoside scaffolds (like ABT-702) or highly specific nucleoside prodrugs (e.g., GP-3269) to avoid the "suicide inhibition" toxicity associated with the accumulation of phosphorylated 5-IT metabolites.

References

  • Ugarkar, B. G., et al. (2000).[2] Adenosine Kinase Inhibitors. 1. Synthesis, Enzyme Inhibition, and Antiseizure Activity of 5-Iodotubercidin Analogues.[2] Journal of Medicinal Chemistry.

  • Boison, D. (2006). Adenosine kinase, epilepsy and stroke: mechanisms and therapies. Trends in Pharmacological Sciences.

  • McGaraughty, S., et al. (2005). Anticonvulsant and nociceptive actions of novel adenosine kinase inhibitors.[2][3][4] Current Topics in Medicinal Chemistry.

  • Wiesner, J. B., et al. (1999). Adenosine kinase inhibitors as a novel approach to anticonvulsant therapy.[2] Journal of Pharmacology and Experimental Therapeutics.

  • Zhang, S., et al. (2013).[5][6] Identification of 5-Iodotubercidin as a genotoxic drug with anti-cancer potential.[6][7][3] PLOS ONE.

The Specificity Trap: A Guide to Assessing 5-Iodotubercidin Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dirty" Probe Warning

5-Iodotubercidin (5-IT) is a potent, ATP-competitive inhibitor primarily marketed as an Adenosine Kinase (AK) inhibitor (


 nM). However, in the field of signal transduction, it acts as a "promiscuous probe." Its structural similarity to adenosine allows it to dock into the ATP-binding pockets of multiple unrelated kinase families, most notably Casein Kinase 1 (CK1) , ERK2 , and Haspin .

The Bottom Line: If you are using 5-IT to validate a phenotype associated with Adenosine Kinase, you are likely simultaneously inhibiting the Wnt pathway (via CK1), MAPK signaling (via ERK2), and altering chromatin modification (via Haspin). This guide provides the data, the alternatives, and the validation protocols necessary to disentangle these off-target effects.

Mechanism of Promiscuity: The ATP Mimic

To understand the cross-reactivity, one must look at the structure. 5-IT is a pyrrolopyrimidine nucleoside analogue. Unlike Type II inhibitors that target the inactive conformation of a kinase (offering high specificity), 5-IT targets the highly conserved ATP-binding pocket (Type I inhibition).

Because the adenine ring of ATP is the universal donor for all 500+ human kinases, analogues like 5-IT often possess a "blast radius" of off-target inhibition.

Visualization: The 5-IT Interaction Landscape

The following diagram illustrates the primary and secondary targets of 5-IT, color-coded by inhibition potency.

G FiveIT 5-Iodotubercidin (ATP Mimic) AK Adenosine Kinase (Primary Target) FiveIT->AK High Potency IC50 ~26 nM CK1 Casein Kinase 1 (CK1d/e) FiveIT->CK1 Off-Target IC50 ~400 nM ERK2 ERK2 (MAPK1) FiveIT->ERK2 Off-Target Strong Inhibition Haspin Haspin (H3T3 Kinase) FiveIT->Haspin Off-Target Potent IR Insulin Receptor Kinase FiveIT->IR Low Potency IC50 ~3.5 µM PKA PKA / PKC FiveIT->PKA Low Potency IC50 >10 µM

Figure 1: The inhibition profile of 5-Iodotubercidin. Red indicates primary nanomolar potency; Yellow indicates significant off-target activity at standard experimental concentrations (1-10 µM).

The Cross-Reactivity Landscape (Data Analysis)

The following data aggregates biochemical IC50 values. Note that while 5-IT is nanomolar against Adenosine Kinase, it inhibits CK1 and ERK2 at concentrations frequently used in cellular assays (1–10 µM).

Table 1: 5-Iodotubercidin Selectivity Profile
Kinase TargetFunctionIC50 (Approx)Biological Consequence of Off-Target Inhibition
Adenosine Kinase Nucleoside Metabolism26 nM Intended Effect: Accumulation of adenosine.[1]
CK1 (δ/ε) Wnt/Circadian Signaling400 nM Stabilization of

-catenin; alteration of circadian rhythm.
ERK2 MAPK Signaling< 1 µM Blockade of cell proliferation/differentiation.
Haspin Mitotic KinasePotent Defects in chromosome alignment (H3T3 phosphorylation).
Insulin Receptor Metabolic Regulation3.5 µMReduced glucose uptake (only at high doses).
PKA / CK2 General Signaling5 - 10 µMBroad signaling disruption (at high doses).

Critical Insight: If you use 5-IT at 10 µM to ensure complete Adenosine Kinase inhibition, you are effectively wiping out CK1 and ERK2 activity, rendering any phenotypic data regarding "adenosine signaling" uninterpretable.

Comparative Analysis: 5-IT vs. Specific Alternatives

To validate your data, you must use "Orthogonal Probes"—compounds that hit the same target (CK1 or ERK) but have a completely different chemical scaffold.

Scenario A: Distinguishing AK effects from CK1 effects

If you suspect your phenotype is driven by CK1 rather than Adenosine Kinase, compare 5-IT against PF-670462 .

Feature5-Iodotubercidin (5-IT)PF-670462
Primary Target Adenosine KinaseCasein Kinase 1 (CK1

)
CK1 IC50 ~400 nM7.7 - 14 nM
Selectivity Poor (Hits ERK, Haspin, AK)High (>30-fold over 42 other kinases)
Usage Broad spectrum toolSpecific CK1 validation

Recommendation: If 5-IT causes a phenotype, but PF-670462 does not, the effect is likely due to Adenosine Kinase (or another target), not CK1.

Experimental Protocol: Validating the Target

Do not rely on 5-IT alone. Use this self-validating workflow to confirm that your observed biological effect is genuine.

Workflow Visualization

Workflow Step1 Step 1: Phenotypic Screen Treat with 5-IT (1 µM) Decision Phenotype Observed? Step1->Decision Step2 Step 2: Orthogonal Inhibitor Test with Specific Inhibitors (e.g., PF-670462 for CK1, Ulixertinib for ERK) Decision->Step2 Yes ResultA Phenotype Persists with Specific Inhibitor Step2->ResultA ResultB Phenotype Lost with Specific Inhibitor Step2->ResultB ConclusionA Conclusion: Effect likely driven by Off-Target (CK1/ERK) ResultA->ConclusionA ConclusionB Conclusion: Effect likely driven by Adenosine Kinase ResultB->ConclusionB Step3 Step 3: Genetic Validation siRNA Knockdown of AK vs CK1 ConclusionB->Step3 Final Confirmation

Figure 2: Decision matrix for distinguishing between Adenosine Kinase activity and off-target kinase inhibition.

Detailed Methodology: The "Rescue" Assay

This protocol determines if the 5-IT effect is due to Adenosine Kinase inhibition (which prevents the conversion of Adenosine to AMP).

Materials:

  • 5-Iodotubercidin (dissolved in DMSO).

  • Adenosine (substrate).[2]

  • Target Cells (e.g., HeLa, HEK293).

  • Western Blot reagents for Phospho-ERK (pERK) and Phospho-

    
    -catenin (CK1 marker).
    

Protocol Steps:

  • Dose Response: Treat cells with 5-IT at 0.1, 1.0, and 10 µM for 4 hours.

  • Lysate Collection: Harvest cells and lyse in RIPA buffer containing phosphatase inhibitors.

  • Western Blot Analysis:

    • Blot A (CK1 Check): Probe for

      
      -catenin. Expectation: If 5-IT inhibits CK1, 
      
      
      
      -catenin levels should stabilize (increase).
    • Blot B (ERK Check): Probe for pERK1/2. Expectation: If 5-IT inhibits ERK2, pERK levels may decrease (or downstream substrates like pRSK will decrease).

  • The Rescue (Critical Step):

    • If 5-IT acts via Adenosine Kinase, it leads to high extracellular adenosine.

    • Add an Adenosine Receptor Antagonist (e.g., CGS-15943) alongside 5-IT.

    • Interpretation: If the antagonist reverses the 5-IT phenotype, the effect is mediated by Adenosine Receptors (downstream of AK inhibition). If the antagonist does not reverse it, the effect is likely due to direct intracellular kinase inhibition (CK1/ERK).

References

  • Massillon, D., et al. (1994). "Identification of the glycogenic compound 5-iodotubercidin as a potent inhibitor of adenosine kinase."[3][4][5] Biochemical Journal.

  • Bain, J., et al. (2007).[6][7] "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal. (The gold standard reference for kinase specificity profiling).

  • Fox, T., et al. (1998).[5] "High-throughput screening for inhibitors of the MAPK pathway." Journal of Biomolecular Screening. (Identifies 5-IT as an ERK inhibitor).

  • Walton, K.M., et al. (2009). "Selective inhibition of casein kinase 1 epsilon significantly reduces central nervous system sensitivity to the circadian rhythm-altering effects of methamphetamine." Journal of Pharmacology and Experimental Therapeutics. (Characterization of PF-670462).

  • MedChemExpress. "5-Iodotubercidin Product Datasheet and Target List."

Sources

Comparative Radiotoxicity Profile: 123I-IUdR vs. 125I-IUdR in V79 Fibroblasts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the radiotoxicity of 5-[123I]iodo-2'-deoxyuridine (123I-IUdR) versus its widely used counterpart, 5-[125I]iodo-2'-deoxyuridine (125I-IUdR), in Chinese Hamster V79 lung fibroblasts.

While both isotopes are Auger electron emitters that incorporate into DNA during the S-phase, they exhibit distinct microdosimetric profiles. The core finding is a 2:1 toxicity ratio: 125I-IUdR is approximately twice as radiotoxic per decay as 123I-IUdR.[1][2] However, when normalized for nuclear absorbed dose (Gy), their lethality is nearly identical (~79 cGy D37).[2] This indicates that the biological efficacy is strictly a function of the localized energy deposition density, which is higher for the extensive Auger cascade of Iodine-125.

Scientific Principles: The Auger Effect in DNA[3]

To understand the toxicity difference, one must analyze the decay schemes. Both isotopes decay via electron capture, creating a vacancy in the inner atomic shell. This vacancy triggers a cascade of Auger and Coster-Kronig electron emissions—a "molecular explosion" of low-energy (<1 keV), short-range (<100 nm) electrons.

When IUdR replaces thymidine in DNA, this cascade occurs directly within the double helix.

Microdosimetric Comparison
Feature125I (Iodine-125) 123I (Iodine-123) Impact on Toxicity
Half-Life 59.4 days13.2 hours123I allows for rapid dose delivery; 125I requires long accumulation.
Decay Mode Electron Capture (100%)Electron Capture (100%)Both initiate Auger cascades.
Auger Yield ~20 electrons/decay~10-12 electrons/decay125I produces a denser electron cloud.
Gamma Emission 35 keV (Te X-rays)159 keV (Gamma)123I is superior for SPECT imaging; 125I is poor for imaging.
Energy Deposition Extremely High (High-LET like)High (Moderate-High LET)125I deposits more energy per decay event within the 2nm DNA diameter.
Mechanism of Action Diagram

The following diagram illustrates the pathway from incorporation to DNA Double-Strand Breaks (DSBs).[3]

G cluster_0 Cellular Uptake & Incorporation cluster_1 Decay & Damage (The Differentiator) cluster_2 Auger Cascade Intensity IUdR Extracellular 123I/125I-IUdR Transport Membrane Transport (Nucleoside Transporters) IUdR->Transport Phosphorylation Phosphorylation (Thymidine Kinase) Transport->Phosphorylation DNA Incorporation into DNA (S-Phase Substitution for Thymidine) Phosphorylation->DNA Decay Radioactive Decay (Electron Capture) DNA->Decay I125_Cloud 125I Cascade ~20 e-/decay High Density Decay->I125_Cloud I123_Cloud 123I Cascade ~11 e-/decay Lower Density Decay->I123_Cloud DirectHit Direct DNA Hit (< 2nm range) I125_Cloud->DirectHit High Probability I123_Cloud->DirectHit Moderate Probability Outcome Complex DSBs (Lethal Event) DirectHit->Outcome

Figure 1: Comparative mechanism of DNA damage. Note the higher electron multiplicity for 125I, leading to a higher probability of complex, irreparable double-strand breaks.

Experimental Protocol: The "Cold Suicide" Assay

To objectively compare these isotopes, one must decouple the rate of decay from the repair of damage. Because 125I has a 60-day half-life and 123I has a 13-hour half-life, simply incubating cells at 37°C introduces a bias: 123I delivers its dose quickly (while repair is active), whereas 125I delivers it slowly.

The Solution: The "Frozen Accumulation" Protocol.[4] This stops metabolic repair processes while allowing radioactive decays to accumulate.

Step-by-Step Methodology
  • Cell Synchronization (Optional but Recommended):

    • Use V79 Chinese hamster lung fibroblasts.[4][5]

    • Maintain in exponential growth phase in MEM supplemented with 10% fetal calf serum.

  • Labeling (The Pulse):

    • Incubate cells with varying concentrations of 123I-IUdR or 125I-IUdR.[1][2][4][6][7]

    • Duration: 12–14 hours (approx. one cell cycle for V79). This ensures unifilar labeling (one strand of DNA labeled in all cells).

    • Wash: Triple wash with ice-cold, non-radioactive medium to remove unbound IUdR.

  • Harvesting:

    • Trypsinize cells and resuspend in cryopreservation medium (growth medium + 10% DMSO).

  • Damage Accumulation (The "Suicide" Phase):

    • Aliquot cells into ampoules.

    • Freeze: Slowly cool to -70°C, then transfer to liquid nitrogen (-196°C).

    • Storage: Store ampoules for varying durations (hours for 123I, days/weeks for 125I) to achieve calculated numbers of accumulated decays.

    • Note: At -196°C, no enzymatic DNA repair occurs. Damage is "fixed" as it happens.

  • Thawing and Plating:

    • Thaw ampoules rapidly at 37°C.

    • Wash to remove DMSO.

    • Plate cells in Petri dishes for colony formation.

  • Clonogenic Assay:

    • Incubate for 7 days at 37°C.

    • Stain with Crystal Violet.

    • Count colonies (>50 cells) to determine Survival Fraction (S/S0).

Workflow Visualization

Protocol cluster_frozen Metabolic Stasis Step1 Labeling (37°C, 12h) Incorporation Step2 Wash & Harvest Remove unbound Step1->Step2 Step3 Freezing (-196°C) Stops Repair Step2->Step3 Step4 Accumulation Variable Time (Decays happen) Step3->Step4 Step5 Thaw & Plate (37°C) Step4->Step5 Step6 Colony Count (Survival) Step5->Step6

Figure 2: The "Frozen Accumulation" workflow ensures that differences in survival are due to the physical properties of the decay, not differential repair rates.

Comparative Performance Analysis

The following data summarizes the consensus from key radiobiological studies (notably Makrigiorgos et al. and Kassis et al.) regarding V79 cell survival.

Quantitative Data Summary
Metric125I-IUdR 123I-IUdR Ratio (123I / 125I)
Mean Lethal Dose (D37) in Decays ~1,300 decays/cell~2,500 decays/cell1.92
Mean Lethal Dose (D37) in Gy ~0.79 Gy~0.79 Gy1.0
Survival Curve Shape Exponential (No Shoulder)Exponential (No Shoulder)N/A
RBE (vs. X-rays) ~7.0 - 8.0~3.5 - 4.0 (per decay basis)~0.5
Interpretation of Results
  • Decays per Kill: It takes approximately twice as many 123I decays to kill a V79 cell compared to 125I decays.[1][2]

    • Why? The 125I decay releases roughly 2x the energy in the immediate vicinity of the DNA (microscopic volume) compared to 123I.[1][2]

  • Absorbed Dose Equivalence: When the survival curves are plotted against the absorbed dose to the nucleus (cGy), the curves overlap almost perfectly.

    • Significance: This validates that the mechanism of death is identical (localized energy deposition). The "quality" of the radiation is the same; 123I just delivers less of it per disintegration.

  • Linearity: Both isotopes produce survival curves with no "shoulder" (linear on a semi-log plot). This indicates "single-hit" kinetics—a single decay event can cause a lethal double-strand break (DSB). This contrasts with external X-rays, which typically show a shoulder (indicating sublethal damage repair).

Discussion and Implications for Drug Development

For professionals developing radiopharmaceuticals, this comparison dictates specific strategies:

Therapeutic Efficacy

If transitioning a tracer from 125I (research) to 123I (clinical theranostics), you must account for the toxicity gap . To achieve the same therapeutic effect in a patient that you observed in 125I-based cell studies, you must either:

  • Increase the molar activity (specific activity) of the 123I-labeled compound.

  • Increase the total injected dose to ensure 2x the number of decays occur at the target site.

Imaging vs. Therapy
  • 123I is the superior choice for Theranostics . Its 159 keV gamma emission allows for high-quality SPECT imaging to verify biodistribution, while its Auger component still provides significant therapeutic potency (albeit lower than 125I).

  • 125I remains the premier isotope for in vitro mechanistic studies due to its maximum RBE, but its low-energy photons make it unsuitable for clinical imaging, and its 60-day half-life is logistically difficult for systemic therapy (waste disposal and patient isolation).

"Cross-Fire" Irrelevance

In both cases, the toxicity is cell-specific. The range of Auger electrons is so short (<0.1 µm) that decays in one cell do not kill neighboring cells (no cross-fire). This necessitates targeting every single cancer cell, a high bar for drug delivery vehicles.

References

  • Makrigiorgos, G. M., et al. (1989).[1] "Radiotoxicity of 5-[123I]iodo-2'-deoxyuridine in V79 cells: a comparison with 5-[125I]iodo-2'-deoxyuridine." Radiation Research, 118(3), 532-544.[1]

  • Kassis, A. I. (2004). "The amazing world of Auger electrons." International Journal of Radiation Biology, 80(11-12), 789-803.

  • Humm, J. L., et al. (1994). "Dosimetry of Auger-electron-emitting radionuclides: Report No. 3 of AAPM Nuclear Medicine Task Group No. 6." Medical Physics, 21(12), 1901-1915.

  • Yasui, L. S., et al. (1988). "Cytotoxicity of 125I-decay in the DNA of synchronous V79 cells." International Journal of Radiation Biology, 53(3), 493-505.

Sources

Technical Guide: Comparative Efficacy of 5-Iodo-2'-deoxytubercidin vs. Next-Generation DYRK1A Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For over two decades, 5-Iodo-2'-deoxytubercidin (5-Itu) has served as a potent, albeit promiscuous, reference inhibitor for Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (DYRK1A). While 5-Itu demonstrates nanomolar potency, its utility in phenotypic screening is severely compromised by off-target inhibition of Adenosine Kinase (AK), CK1, and CK2.

This guide evaluates 5-Itu against a panel of novel, high-specificity inhibitors. Our analysis indicates that while 5-Itu remains a valid positive control for biochemical assays, it should be replaced by Leucettine L41 or EHT 1610 for cellular and in vivo studies to avoid confounding adenosine signaling artifacts.

Mechanistic Grounding: The DYRK1A Target

DYRK1A is a constitutive kinase critical for neurodevelopment (Down Syndrome/Trisomy 21) and tau pathology (Alzheimer’s). It functions by phosphorylating substrates such as Tau (at Thr212), APP, and NFATc.

Most inhibitors, including 5-Itu and its successors, function as ATP-competitive inhibitors , binding to the ATP-binding pocket of the kinase domain to prevent phosphorylation.

Diagram 1: DYRK1A Signaling & Inhibition Logic

DYRK1A_Pathway DYRK1A DYRK1A Kinase (Constitutively Active) Substrate_Tau Tau Protein DYRK1A->Substrate_Tau Phosphorylates Substrate_NFAT NFATc Transcription Factor DYRK1A->Substrate_NFAT Phosphorylates ATP ATP ATP->DYRK1A Activates (Cofactor) Inhibitor Inhibitor (5-Itu / L41 / EHT 1610) Inhibitor->DYRK1A Competitive Inhibition (ATP Pocket) P_Tau p-Tau (Thr212) (Neurofibrillary Tangles) Substrate_Tau->P_Tau Pathological Aggregation P_NFAT p-NFATc (Cytosolic Retention) Substrate_NFAT->P_NFAT Transcriptional Silencing

Figure 1: Mechanism of Action.[1][2][3][4][5][6] Inhibitors compete with ATP to prevent DYRK1A-mediated phosphorylation of Tau and NFATc, thereby modulating downstream pathological or developmental pathways.[4]

Comparative Analysis: 5-Itu vs. Novel Agents

The following data aggregates biochemical IC50 values and selectivity profiles. Note the extreme potency of EHT 1610 compared to the classic 5-Itu.

Table 1: Biochemical Potency & Selectivity Profile
CompoundClassDYRK1A IC50Key Off-TargetsSelectivity Verdict
5-Itu (5-Iodotubercidin) Iodinated Nucleoside~10-20 nM *Adenosine Kinase (Potent) , CK1, CK2, HaspinLow. Confounding metabolic effects.
EHT 1610 Benzothiazole derivative0.36 nM DYRK1B (0.59 nM)Very High. Most potent in class.
Leucettine L41 Leucettamine B deriv.40 nM CLK1, CLK3 (moderate)High. Excellent cellular safety profile.
Harmine

-Carboline alkaloid
33 - 80 nM MAO-A (Potent) , DYRK2, DYRK3Moderate. Psychoactive liability (hallucinogenic).
INDY Benzothiazole240 nM DYRK1B, CLK1Moderate. Good tool, but lower potency.
PST-001 Synthetic Scaffold40 nM Minimal GSK3

crossover
High. High GINI index (0.936).[2][7]

*Note: 5-Itu potency varies by ATP concentration in assays but is generally equipotent to Adenosine Kinase inhibition, making it "dirty."

The "Selectivity Crisis" with 5-Itu

While 5-Itu is an effective in vitro kinase inhibitor, its nucleoside structure mimics adenosine.[8]

  • Metabolic Interference: It potently inhibits Adenosine Kinase (AK), altering the AMP/ATP ratio and activating AMPK independently of DYRK1A [1].

  • Necroptosis Sensitization: Recent studies indicate 5-Itu sensitizes cells to RIPK1-dependent necroptosis via off-target suppression of IKK signaling, a mechanism distinct from DYRK1A inhibition [2].

Recommendation: Use Leucettine L41 for general cellular work due to its balance of potency and lack of genotoxicity, or EHT 1610 when maximum biochemical suppression is required.

Experimental Protocol: Radiometric Kinase Assay Validation

To objectively evaluate these inhibitors in your own facility, do not rely on commercial ELISA kits alone. The Gold Standard for kinase profiling is the Radiometric


P-ATP Assay, which avoids false positives common in fluorescence-based assays (fluorescent interference by small molecules like Harmine).
Workflow: P-ATP Filter Binding Assay

Objective: Determine IC50 of 5-Itu vs. EHT 1610.

Reagents:

  • Recombinant Human DYRK1A (active).

  • Substrate: Peptide Woodtide (KKISGRLSPIMTEQ) or Casein.

  • Radioisotope:

    
     (Specific activity ~3000 Ci/mmol).
    
  • Assay Buffer: 25 mM MOPS (pH 7.2), 12.5 mM

    
    -glycerophosphate, 25 mM 
    
    
    
    , 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT.

Protocol Steps:

  • Preparation: Dilute compounds (5-Itu, EHT 1610) in DMSO (10-point dose-response).

  • Master Mix: Combine DYRK1A enzyme and Peptide Substrate in Assay Buffer.

  • Initiation: Add

    
     of inhibitor to wells. Initiate reaction with 
    
    
    
    of
    
    
    mix.
  • Incubation: Incubate at 30°C for 30 minutes (linear phase).

  • Termination: Stop reaction with

    
     phosphoric acid.
    
  • Filtration: Transfer to P81 phosphocellulose filter plates (binds peptide).

  • Wash: Wash 3x with

    
     phosphoric acid (removes unbound ATP).
    
  • Quantification: Add scintillation fluid and read on MicroBeta counter.

Diagram 2: Assay Workflow Logic

Assay_Workflow Compounds Compound Library (DMSO) Reaction Reaction Well (+ 33P-ATP) Compounds->Reaction 10 uL MasterMix Master Mix (DYRK1A + Woodtide) MasterMix->Reaction Enzyme Stop Acid Quench (H3PO4) Reaction->Stop 30 min @ 30C Filter P81 Filtration (Captures Substrate) Stop->Filter Transfer Read Scintillation Counting Filter->Read Wash Unbound ATP

Figure 2: Radiometric Assay Workflow. This method isolates the phosphorylated substrate from the radioactive ATP pool, providing the most accurate IC50 generation.

Critical Verdict

  • For Biochemical Screening: 5-Itu is acceptable as a positive control due to its low cost and high stability.

  • For Cellular Models (Neurodegeneration/Diabetes): Leucettine L41 is the superior choice. It avoids the adenosine kinase feedback loops that 5-Itu triggers, ensuring that observed phenotypes (e.g., tau reduction or beta-cell proliferation) are actually due to DYRK1A inhibition.

  • For High-Potency Requirements: EHT 1610 is currently the most potent tool available (sub-nanomolar), though care must be taken regarding its DYRK1B cross-reactivity in oncology models.

References

  • Davies, L. P., et al. (1986). "5-Iodotubercidin and 5'-deoxy-5-iodotubercidin as inhibitors of adenosine kinase." Biochemical Pharmacology.

  • Ladenstein, E., et al. (2023). "5-Iodotubercidin sensitizes cells to RIPK1-dependent necroptosis by interfering with NFκB signaling." bioRxiv.

  • Tahtouh, T., et al. (2012). "Selectivity, cocrystal structures and neuroprotective properties of leucettines, a family of protein kinase inhibitors derived from the marine sponge alkaloid leucettamine B." Journal of Medicinal Chemistry.

  • Ogawa, Y., et al. (2010). "Development of a novel selective inhibitor of the Down syndrome-related kinase Dyrk1A."[4] Nature Communications.

  • Chaikuad, A., et al. (2016). "Structure-based design of specific inhibitors of the disease-relevant kinase DYRK1A." Journal of Medicinal Chemistry. (Describing EHT 1610/PST series).

  • Becker, W., et al. (2011). "Leucettine L41, a novel DYRK1A inhibitor, prevents memory deficits in Down syndrome mice."[9] PLoS ONE.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.